1-Bromo-4-ethoxy-2-fluorobenzene
Description
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Properties
IUPAC Name |
1-bromo-4-ethoxy-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLECMIQMTYRKRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 1-Bromo-4-ethoxy-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-ethoxy-2-fluorobenzene is a halogenated aromatic ether that serves as a valuable intermediate in organic synthesis. Its trifunctional nature, featuring bromo, ethoxy, and fluoro substituents on a benzene ring, offers versatile reactivity for the construction of more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, outlines a general synthetic approach, and discusses its potential applications, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of its functional groups makes it a key building block for introducing substituted phenyl moieties in the development of novel compounds.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that much of the publicly available data for this specific compound is predicted rather than experimentally determined.
| Property | Value | Source |
| CAS Number | 115467-08-8 | [1] |
| Molecular Formula | C₈H₈BrFO | |
| Molecular Weight | 219.06 g/mol | |
| Appearance | Powder or liquid | [1] |
| Boiling Point | 233.4 ± 20.0 °C (Predicted) | [1] |
| Density | 1.457 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 114.0 ± 6.0 °C (Predicted) | [1] |
| Refractive Index | 1.514 (Predicted) | [1] |
| XLogP3 | 3.69 | [1] |
| Polar Surface Area | 9.2 Ų | [1] |
Synthesis and Reactivity
General Synthetic Approach
The following diagram illustrates a logical workflow for the synthesis of this compound.
Experimental Considerations (General Protocol)
A typical procedure for the synthesis of an aryl ether like this compound via the Williamson ether synthesis would involve the following steps:
-
Deprotonation of the Phenol: The starting material, 4-bromo-2-fluorophenol, would be dissolved in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF). A base, typically a carbonate like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH), is then added to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.
-
Nucleophilic Attack: An ethylating agent, such as ethyl iodide or diethyl sulfate, is added to the reaction mixture. The phenoxide ion then acts as a nucleophile, attacking the electrophilic ethyl group and displacing the leaving group (iodide or sulfate) to form the desired ether linkage. The reaction is typically stirred at room temperature or gently heated to drive it to completion.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the solvent and any inorganic salts. This usually involves filtration followed by extraction with an organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield the pure this compound.
Reactivity and Potential Transformations
The bromine atom on the aromatic ring is the most likely site for further chemical transformations. It can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This makes this compound a useful building block for creating more complex molecular architectures. The fluorine and ethoxy groups can influence the reactivity of the aromatic ring and the physicochemical properties of the resulting derivatives.
Applications in Drug Discovery and Development
Halogenated organic compounds, particularly those containing fluorine, are of significant interest in medicinal chemistry. The introduction of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]
The workflow for utilizing an intermediate like this compound in a drug discovery context is illustrated below.
Safety and Handling
Information regarding the comprehensive toxicology of this compound is limited. However, based on data for similar compounds and supplier safety data sheets, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for applications in drug discovery and materials science. Its unique combination of functional groups allows for a range of chemical transformations, enabling the construction of complex molecular architectures. While detailed experimental data for this specific compound is not extensively documented in the public domain, its properties and reactivity can be inferred from related structures. Further research into the synthesis and applications of this compound is warranted to fully explore its potential as a building block for novel chemical entities.
References
In-Depth Technical Guide: 1-Bromo-4-ethoxy-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-ethoxy-2-fluorobenzene, a halogenated aromatic compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical identity, structure, and physicochemical properties. While specific experimental protocols for its synthesis and detailed applications in drug development are not extensively published, this guide outlines a probable synthetic route based on established chemical principles and discusses its potential utility as a building block in the design of novel bioactive molecules.
Chemical Identity and Structure
This compound is a substituted benzene derivative characterized by the presence of a bromine atom, an ethoxy group, and a fluorine atom.
Chemical Structure:
Spectroscopic Elucidation of 1-Bromo-4-ethoxy-2-fluorobenzene: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Bromo-4-ethoxy-2-fluorobenzene. Due to the limited availability of public experimental data for this specific molecule, this document presents predicted spectroscopic values and general experimental protocols. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds. This guide is intended to serve as a framework for researchers working with this molecule, to be supplemented with experimentally acquired data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ would show signals corresponding to the aromatic protons and the ethoxy group protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3 - 7.1 | m | 1H | Ar-H |
| ~6.9 - 6.7 | m | 2H | Ar-H |
| 4.04 | q | 2H | -O-CH₂ -CH₃ |
| 1.42 | t | 3H | -O-CH₂-CH₃ |
Note: These are predicted values. Actual chemical shifts and coupling constants will need to be determined experimentally.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~158 (d) | C -F |
| ~155 | C -O |
| ~128 (d) | C -H |
| ~118 (d) | C -H |
| ~115 (d) | C -H |
| ~113 (d) | C -Br |
| 64.5 | -O -CH₂-CH₃ |
| 14.7 | -O-CH₂-CH₃ |
Note: Predicted values. The 'd' indicates a doublet due to coupling with fluorine.
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of a small organic molecule like this compound is as follows:
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The addition of a small amount of an internal standard like tetramethylsilane (TMS) can be used for referencing the chemical shifts to 0 ppm.
-
Instrumentation : The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition : Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are then applied to the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2980-2850 | C-H stretch | Aliphatic (ethoxy) |
| ~1600-1450 | C=C stretch | Aromatic ring |
| ~1250-1200 | C-O stretch | Aryl ether |
| ~1100-1000 | C-F stretch | Aryl fluoride |
| ~700-550 | C-Br stretch | Aryl bromide |
Experimental Protocol for IR Spectroscopy
For a liquid sample like this compound, the following protocol can be used:
-
Sample Preparation (Neat Liquid) : A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation : The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Data Analysis : The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺) : The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₈BrFO). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.
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Fragmentation Pattern : Common fragmentation pathways would involve the loss of the ethoxy group, the bromine atom, and potentially other fragments from the aromatic ring.
Experimental Protocol for Mass Spectrometry
A typical protocol for obtaining a mass spectrum using Electron Ionization (EI) is as follows:
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a positively charged molecular ion and various fragment ions.
-
Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques discussed.
Caption: Workflow for Spectroscopic Analysis.
Solubility of 1-Bromo-4-ethoxy-2-fluorobenzene in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-4-ethoxy-2-fluorobenzene, a key intermediate in various organic syntheses. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational physicochemical properties that govern its solubility. Furthermore, it offers a detailed, standardized experimental protocol for the accurate determination of this critical parameter in a range of organic solvents. This guide is intended to be a valuable resource for professionals engaged in chemical synthesis, process development, and formulation.
Introduction and Physicochemical Properties
This compound is a polysubstituted aromatic compound. Its utility in the synthesis of pharmaceuticals and agrochemicals necessitates a thorough understanding of its physicochemical properties, with solubility being of primary importance for reaction kinetics, purification, and formulation development.[1][2] The molecular structure, featuring a polar ethoxy group and a halogenated, nonpolar aromatic ring, suggests a nuanced solubility profile across different organic solvents.
Physicochemical Properties (Predicted and from similar compounds):
| Property | Value/Description | Source |
| Molecular Formula | C₈H₈BrFO | - |
| Molecular Weight | 219.05 g/mol | - |
| Appearance | Expected to be a liquid or low-melting solid at room temperature. | Similar compounds[3][4] |
| Polarity | Moderately polar due to the ether linkage and fluorine atom, but with significant nonpolar character from the benzene ring. | General chemical principles |
| Predicted Solubility | Likely soluble in a range of common organic solvents, with poor solubility in water.[3] | "Like dissolves like" principle |
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. The presence of the polar ether group suggests potential solubility in polar solvents, while the brominated and fluorinated aromatic ring contributes to its lipophilicity, indicating solubility in non-polar organic solvents.
-
High Solubility Expected in:
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Acetone.
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Chlorinated Solvents: Dichloromethane (DCM), Chloroform.
-
-
Moderate to Good Solubility Expected in:
-
Alcohols: Methanol, Ethanol, Isopropanol.
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Ethers: Diethyl ether.
-
Aromatic Hydrocarbons: Toluene, Benzene.
-
-
Low Solubility Expected in:
-
Nonpolar Aliphatic Hydrocarbons: Hexane, Heptane, Cyclohexane.
-
-
Insoluble in:
Quantitative Solubility Data
As of this writing, specific quantitative solubility data for this compound is not widely available in peer-reviewed literature. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| e.g., Dichloromethane | 25 | ||
| e.g., Ethanol | 25 | ||
| e.g., Toluene | 25 | ||
| e.g., Acetone | 25 | ||
| e.g., Hexane | 25 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the determination of the solubility of this compound using the widely accepted isothermal shake-flask method.[6]
4.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. An excess is ensured when solid solute remains undissolved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.[6]
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
Dilute the filtered saturated solution to a suitable concentration for analysis with the same solvent. Record the dilution factor accurately.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method (HPLC or GC).
-
A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
-
Calculation of Solubility:
-
The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining solubility via the shake-flask method.
Logical Flow for Solvent Selection in Synthesis
The diagram below outlines a logical process for selecting an appropriate solvent for a reaction involving this compound, such as a cross-coupling reaction.
Caption: Decision-making process for selecting a suitable reaction solvent.
References
- 1. Methods of Preparation of Haloalkanes and Haloarenes | Class 12 Chemistry [vedantu.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]
- 5. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of 1-Bromo-4-ethoxy-2-fluorobenzene in Medicinal Chemistry: A Technical Guide
For Immediate Release
SHANGHAI, China – December 26, 2025 – In the ever-evolving landscape of drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. This whitepaper delves into the potential applications of 1-Bromo-4-ethoxy-2-fluorobenzene, a versatile, yet underexplored, fluorinated aromatic compound. By examining its structural features and drawing parallels with established pharmacophores, this guide aims to illuminate its prospective role in the synthesis of next-generation kinase inhibitors and G-protein coupled receptor (GPCR) modulators for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Fluorinated Scaffolds
Fluorinated organic compounds have become increasingly prevalent in medicinal chemistry. The introduction of fluorine atoms into a drug candidate can significantly enhance its metabolic stability, lipophilicity, and binding affinity to its biological target. This compound presents a unique combination of functional groups: a reactive bromine atom, a lipophilic ethoxy group, and a strategically positioned fluorine atom. This arrangement offers medicinal chemists a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of new chemical entities.
Physicochemical Properties and Synthetic Versatility
The utility of this compound as a synthetic intermediate stems from its distinct chemical properties. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.
| Property | Value | Source |
| CAS Number | 115467-08-8 | Echemi[1] |
| Molecular Formula | C8H8BrFO | Echemi[1] |
| Molecular Weight | 219.06 g/mol | Echemi[1] |
| Boiling Point | 233.4 ± 20.0 °C (Predicted) | Echemi[1] |
| Density | 1.457 ± 0.06 g/cm³ (Predicted) | Echemi[1] |
| LogP | 3.69 | Echemi[1] |
Table 1: Physicochemical Properties of this compound
The presence of the electron-withdrawing fluorine atom ortho to the bromine can modulate the reactivity of the C-Br bond, potentially influencing the efficiency of common palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Negishi couplings. This allows for the controlled and predictable formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex drug molecules.
Potential Application in Kinase Inhibitor Development
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 4-ethoxy-2-fluorophenyl moiety, derived from this compound, can be envisioned as a key component of type I or type II kinase inhibitors, which target the ATP-binding site of the kinase.
The ethoxy group can occupy a hydrophobic pocket within the ATP-binding site, while the fluorine atom can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the hinge region of the kinase. The bromine atom on the starting material provides a convenient attachment point for the core heterocyclic scaffold of the kinase inhibitor.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (0.02 mmol, 2 mol%)
-
Triphenylphosphine (0.04 mmol, 4 mol%)
-
Potassium carbonate (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired biaryl product.
Potential Application in GPCR Modulator Development
G-protein coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. The 4-ethoxy-2-fluorophenyl moiety can be incorporated into ligands for GPCRs to modulate their activity. The lipophilic ethoxy group can enhance membrane permeability and interact with hydrophobic pockets in the receptor, while the fluorine atom can participate in specific polar interactions, potentially increasing ligand affinity and selectivity.
The synthetic versatility of this compound allows for its incorporation into a wide range of GPCR ligand scaffolds, including agonists, antagonists, and allosteric modulators.
References
The Strategic Role of 1-Bromo-4-ethoxy-2-fluorobenzene in Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-ethoxy-2-fluorobenzene is a halogenated aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, an ethoxy group, and a fluorine atom on the benzene ring, offers a palette of reactive sites that can be selectively functionalized. This trifunctional nature makes it a valuable building block in the pharmaceutical and agrochemical industries for the construction of novel bioactive compounds. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final products, while the bromo and ethoxy groups provide handles for a variety of chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing reaction conditions and purification protocols.
| Property | Value |
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
| CAS Number | 107713-66-6, 115467-08-8 |
| Appearance | Likely a liquid or low-melting solid |
| Boiling Point | Predicted: ~233 °C |
| Density | Predicted: ~1.46 g/cm³ |
Synthesis of this compound
General Synthetic Workflow
Caption: General synthetic workflow for substituted phenyl ethers.
Key Reactions and Applications as a Synthetic Intermediate
The utility of this compound as a synthetic intermediate stems from the differential reactivity of its functional groups. The bromine atom is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are common motifs in pharmaceuticals. This compound can be coupled with a variety of arylboronic acids or esters in the presence of a palladium catalyst and a base.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol (General):
A general procedure for a Suzuki-Miyaura coupling reaction is as follows. Note that specific conditions would need to be optimized for this compound.
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.
-
The reaction mixture is heated to a temperature between 80-120 °C and stirred until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Aryl Bromide | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | Data not available for specific substrate |
| Aryl Bromide | Arylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | Data not available for specific substrate |
Grignard Reaction
The bromine atom of this compound can be converted into a Grignard reagent by reaction with magnesium metal. This organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and nitriles, to form new carbon-carbon bonds. The presence of the fluorine and ethoxy groups may influence the formation and reactivity of the Grignard reagent.
Reaction Scheme:
Caption: Formation and reaction of the Grignard reagent.
Experimental Protocol (General):
A general procedure for the formation and reaction of a Grignard reagent is provided below. Strict anhydrous conditions are crucial for the success of this reaction.
-
All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (Argon or Nitrogen).
-
Activate magnesium turnings in a reaction flask with a small crystal of iodine or by gentle heating.
-
Add a solution of this compound in anhydrous THF dropwise to the magnesium suspension. The reaction is typically initiated by gentle warming.
-
Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), the resulting solution is cooled in an ice bath.
-
A solution of the electrophile in anhydrous THF is then added dropwise.
-
The reaction is stirred until completion and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or distillation.
| Electrophile | Solvent | Temperature (°C) | Yield (%) |
| Aldehyde | THF | 0 to rt | Data not available for specific substrate |
| Ketone | Diethyl Ether | 0 to rt | Data not available for specific substrate |
Spectroscopic Data
While experimental spectroscopic data for this compound is not widely published, the following table provides predicted data and typical ranges for similar compounds, which can aid in its characterization.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm) exhibiting complex splitting patterns due to H-H and H-F coupling. An ethyl group signal consisting of a quartet (δ ~4.0 ppm) and a triplet (δ ~1.4 ppm). |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm) with characteristic C-F coupling constants. The carbon directly attached to fluorine will show a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Signals for the ethoxy group carbons will also be present. |
| Mass Spec. | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the ethyl group and bromine atom. |
| IR | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), C-O stretching (ether), and C-Br and C-F stretching vibrations. |
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceutical and agrochemical agents. Its multifunctional nature allows for a range of selective chemical transformations, particularly palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents. While detailed experimental data for this specific compound is limited in the public domain, the general protocols and principles outlined in this guide provide a solid foundation for its use in synthetic organic chemistry. Further research and publication of its reactivity and applications would be of great benefit to the scientific community.
Safety, handling, and storage of 1-Bromo-4-ethoxy-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this document is intended for use by qualified professionals in research and development. It is compiled from publicly available data for similar chemical structures, as specific data for 1-Bromo-4-ethoxy-2-fluorobenzene is limited. This guide should be used as a supplementary resource, and all handling, storage, and disposal of this chemical must be conducted in strict accordance with a comprehensive, substance-specific Safety Data Sheet (SDS) and institutional safety protocols.
Introduction
This compound is a halogenated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structural features, including the bromine, ethoxy, and fluorine substituents on the benzene ring, provide versatile reactive sites for various chemical transformations. This guide provides an overview of the known safety, handling, and storage considerations for this compound, drawing from data on structurally related chemicals.
Safety and Hazard Information
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following hazard information is extrapolated from data for similar halogenated aromatic compounds.
2.1 GHS Hazard Classification (Predicted)
Based on related compounds, this compound is anticipated to have the following classifications. Users must verify this information with a supplier-specific SDS.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |
2.2 Physical and Chemical Properties (Predicted and from Related Compounds)
| Property | 1-Bromo-4-fluorobenzene | 1-Bromo-4-ethoxy-2,3-difluorobenzene |
| Molecular Formula | C₆H₄BrF | C₈H₇BrF₂O |
| Molecular Weight | 175.00 g/mol | 237.04 g/mol |
| Boiling Point | 151-153 °C | 222.7 °C at 760 mmHg |
| Flash Point | 53 °C | 107.2 °C |
| Density | 1.593 g/cm³ | 1.534 g/cm³ |
Handling and Personal Protective Equipment (PPE)
3.1 Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]
3.2 Personal Protective Equipment
-
Eye/Face Protection: Chemical safety goggles or a face shield are required.[2]
-
Skin Protection:
-
Wear a flame-retardant lab coat.
-
Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation before use.[2]
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]
3.3 General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from heat, sparks, and open flames.
-
Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
-
Containers should be clearly labeled.
Accidental Release and First Aid Measures
5.1 Accidental Release
-
Small Spills:
-
Eliminate all ignition sources.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for proper disposal.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Ventilate the area and contain the spill if it is safe to do so.
-
5.2 First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. The synthesis would likely involve a multi-step process starting from a commercially available substituted benzene derivative. A plausible synthetic route could involve the bromination of a fluorinated ethoxybenzene precursor.
General Workflow for Halogenation of an Aromatic Compound:
References
Commercial Availability and Strategic Applications of 1-Bromo-4-ethoxy-2-fluorobenzene in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-ethoxy-2-fluorobenzene is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, including a reactive bromine atom and the presence of fluorine and ethoxy groups, make it a valuable intermediate for the synthesis of complex organic molecules. This guide provides a comprehensive overview of the commercial availability of this compound, detailing key suppliers and their product specifications. Furthermore, it explores its application as a building block in the synthesis of biologically active compounds, with a focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental considerations and a conceptual framework for its integration into drug discovery workflows are also presented.
Commercial Availability and Suppliers
This compound is commercially available from a number of specialized chemical suppliers. The compound is typically offered in various purities and quantities to suit a range of research and development needs. Below is a summary of suppliers who list this compound or its isomers, which can often be sourced upon request. Researchers are advised to contact the suppliers directly for the most current information on availability, pricing, and detailed specifications.
| Supplier | CAS Number(s) | Purity | Quantity |
| Shanghai ShiXian Chemical Technology Co., Ltd. | 107713-66-6 | 97% | 5g, 10g, 25g |
| HANGZHOU LEAP CHEM CO., LTD. (via Echemi) | 115467-08-8 | Industrial Grade | Bottle, Barrel, Custom |
| Oakwood Chemical | 900174-64-3 | Not Specified | 250mg, Custom |
| BLDpharm | 2384424-52-4 (methyl derivative) | Not Specified | Inquire |
| AOBChem | 909122-17-4 (chloro derivative) | 97% | 5g, 10g, 25g, 100g |
| Advanced ChemBlocks Inc. | 1807188-44-8 (nitro derivative) | 95% | Inquire |
Note: Some suppliers list isomers or closely related derivatives. The CAS numbers provided may correspond to these different isomers. It is crucial to verify the exact structure and CAS number with the supplier before purchase.
Role in Drug Discovery and Development
Halogenated benzene derivatives, such as this compound, are pivotal building blocks in the synthesis of active pharmaceutical ingredients (APIs). The presence of a bromine atom provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
The fluorine and ethoxy substituents on the benzene ring also play a crucial role in modulating the physicochemical properties of the final drug molecule. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. The ethoxy group can influence solubility and also participate in key binding interactions with biological targets.
While this compound is not itself a therapeutic agent, it serves as a critical intermediate in the synthesis of more complex molecules, including kinase inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors, which are significant targets in cancer therapy.[1][2]
Experimental Protocols and Methodologies
The primary application of this compound in synthetic organic chemistry is as an aryl halide in cross-coupling reactions. A general protocol for a Suzuki-Miyaura coupling reaction is provided below as a representative example of its use.
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of an aryl bromide, such as this compound, with a boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing Synthetic and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of utilizing this compound in a drug discovery context and a typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-Bromo-4-ethoxy-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1] This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate has become a cornerstone in modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its reagents.[1][2]
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 1-Bromo-4-ethoxy-2-fluorobenzene with various arylboronic acids. This specific substrate is a valuable building block in medicinal chemistry and materials science, where the resulting fluoro- and ethoxy-substituted biaryl scaffolds are of significant interest. The electron-donating ethoxy group and the electron-withdrawing fluorine atom can influence the reactivity of the aryl bromide and the properties of the final product.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that generally involves three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a Palladium(II) complex.[1][3]
-
Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic moiety to the Palladium(II) complex, forming a new diorganopalladium(II) intermediate.[1][3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][3]
Data Presentation: Optimized Reaction Conditions
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of substituted aryl bromides, which can serve as a starting point for the optimization of reactions involving this compound.
Table 1: General Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Reagent/Condition | Molar Equivalents/Value | Purpose |
| Aryl Halide | This compound | 1.0 | Electrophilic partner |
| Boronic Acid | Arylboronic Acid | 1.1 - 1.5 | Nucleophilic partner[2] |
| Catalyst | Palladium(II) Acetate or Pd(PPh₃)₄ | 1 - 5 mol% | Facilitates C-C bond formation[1][4] |
| Ligand | Triphenylphosphine (PPh₃) or SPhos | 2 - 10 mol% | Stabilizes and activates the catalyst[1][5] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2.0 - 3.0 | Activates the boronic acid[2][4] |
| Solvent | Toluene/Water, Dioxane/Water, or DMF | - | Solubilizes reactants and reagents |
| Temperature | 80 - 120 °C | - | Provides energy for the reaction to proceed[5][6] |
| Reaction Time | 8 - 24 hours | - | Time required for reaction completion[1][4] |
Table 2: Example Conditions and Reported Yields for Similar Substrates
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-bromo-3,4-difluorobenzene | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ (1.5) | Dioxane/H₂O | 105 | 8.5 | ~78 (isolated)[4] |
| 1-bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | H₂O/Ethanol | 70-110 | 3-48 | High Conversion[7] |
| 5-bromo-4-fluoro-2-methoxyaniline | 4-methoxyphenylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ (2) | Toluene/Dioxane/H₂O | 90 | 12-24 | Not specified[1] |
| 1-bromo-4-(trichloromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2) | K₃PO₄ (2) | Toluene/H₂O | 100 | Not specified | Not specified[5] |
Experimental Protocols
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.
Materials and Equipment
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous and degassed solvents (e.g., 1,4-dioxane and water, or toluene and water)
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for extraction and chromatography
Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).[1]
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%). Alternatively, use a combination of Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).[8]
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.[1]
-
-
Solvent Addition:
-
Reaction Execution:
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water (10 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).[9]
-
Combine the organic layers and wash with brine (20 mL).[1][9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[9]
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.
-
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-ethoxy-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and tolerance of various functional groups.[1] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 1-Bromo-4-ethoxy-2-fluorobenzene, an electron-rich aryl halide. The presence of the ethoxy and fluoro substituents influences the electronic properties of the aryl bromide, making the careful selection of reaction conditions important for achieving high yields.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.[2]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.[1]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, which regenerates the Pd(0) catalyst and releases the desired N-aryl amine product.[2]
Data Presentation: Representative Reaction Conditions
While specific yield data for the Buchwald-Hartwig amination of this compound is not extensively reported in the public domain, the following table summarizes typical reaction conditions and yields for the amination of structurally analogous aryl bromides. This data provides a strong starting point for the optimization of the target reaction.
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | High |
| 2 | 1-Bromo-4-(trichloromethyl)benzene | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 24 | High |
| 3 | 2-Bromopyridine | Benzamide | Pd₂(dba)₃ (various) | XantPhos (various) | DBU (2.0) | Toluene/DMF | 100 | 18 | Good |
| 4 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | LiOtBu (2.1) | 1,4-Dioxane | 100 | 24 | 98 |
| 5 | 4-Bromo-1H-1-tritylpyrazole | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2.0) | Toluene | 110 | 24 | 67[3] |
Experimental Protocols
The following are detailed protocols for the palladium-catalyzed amination of this compound.
Protocol 1: General Procedure for Coupling with a Primary or Secondary Amine
This protocol provides a general procedure for the coupling of this compound with a non-volatile primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable bulky phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or other suitable base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
-
Standard work-up and purification equipment
Procedure:
-
To an oven-dried Schlenk flask or reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to establish an inert atmosphere.
-
Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4-2.0 equiv) and this compound (1.0 equiv).
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Add the amine (1.2-1.5 equiv) via syringe.
-
Seal the reaction vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Procedure for Coupling with a Volatile Amine
This protocol is adapted for use with volatile amines and requires a sealed reaction vessel to prevent the escape of the amine.
Materials:
-
This compound
-
Volatile amine (e.g., dimethylamine, as a solution in THF)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Sealable reaction tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd(OAc)₂ (2 mol%), and dppp (4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the solution of the volatile amine (1.5 equiv).
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-4-ethoxy-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are indispensable tools in organic synthesis, enabling the formation of carbon-carbon bonds with a wide variety of electrophiles. This document provides detailed application notes and experimental protocols for the preparation of (4-ethoxy-2-fluorophenyl)magnesium bromide from 1-Bromo-4-ethoxy-2-fluorobenzene. The presence of both an electron-donating ethoxy group and an electron-withdrawing fluorine atom on the aromatic ring presents unique considerations for the successful and high-yielding formation of the corresponding Grignard reagent. These notes are intended to guide researchers in optimizing reaction conditions and understanding potential challenges.
Key Applications
The (4-ethoxy-2-fluorophenyl)magnesium bromide reagent is a valuable intermediate for the synthesis of a diverse range of molecules in the pharmaceutical and materials science sectors. Its applications include:
-
Introduction of the 4-ethoxy-2-fluorophenyl moiety: This structural motif is found in various biologically active compounds.
-
Synthesis of substituted biaryls: Through cross-coupling reactions.
-
Preparation of functionalized benzoic acids: By reaction with carbon dioxide.
-
Formation of substituted alcohols and ketones: Via reaction with aldehydes, ketones, and esters.
Data Presentation: Key Reaction Parameters
The successful formation of (4-ethoxy-2-fluorophenyl)magnesium bromide is contingent on several critical parameters. The following tables summarize typical reaction conditions and expected outcomes based on literature for analogous substituted aryl bromides.
Table 1: Grignard Reagent Formation Parameters
| Parameter | Recommended Conditions | Notes |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | THF is often preferred for aryl Grignard reagents due to its higher boiling point and better solvating properties for the Grignard reagent.[1] |
| Magnesium | 1.1 - 1.5 equivalents | A slight excess of magnesium turnings ensures complete consumption of the aryl bromide.[2] |
| Activation Method | Iodine, 1,2-Dibromoethane, Mechanical Grinding | Essential for removing the passivating magnesium oxide layer and initiating the reaction.[3] |
| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic; cooling may be necessary to control the rate of formation.[2] |
| Reaction Time | 1 - 3 hours | Completion is typically indicated by the consumption of most of the magnesium. |
| Expected Yield | 70 - 95% | Yields can be influenced by the purity of reagents, efficiency of initiation, and potential side reactions.[1] |
Table 2: Titration of Grignard Reagent for Yield Determination
| Parameter | Description |
| Titrant | Standardized solution of sec-butanol or menthol in an anhydrous solvent (e.g., xylene, THF).[3][4] |
| Indicator | 1,10-phenanthroline.[3][4] |
| Endpoint | Appearance of a persistent color change (typically pink or purple).[4] |
| Calculation | The concentration of the Grignard reagent is determined by the stoichiometry of its reaction with the alcohol titrant. |
Experimental Protocols
Protocol 1: Formation of (4-ethoxy-2-fluorophenyl)magnesium bromide
This protocol outlines the standard procedure for the synthesis of the Grignard reagent.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-Dibromoethane
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gently heat the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed, then allow it to cool to room temperature.[3]
-
Initiation of Reaction: Add a small amount of anhydrous THF to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium suspension.
-
Grignard Formation: The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle refluxing of the THF, and the formation of a cloudy grey-brown solution. If the reaction does not start, gentle warming or sonication may be applied.
-
Completion of Reaction: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting solution is the Grignard reagent and should be used immediately.
Protocol 2: Titration of (4-ethoxy-2-fluorophenyl)magnesium bromide
This protocol describes the determination of the Grignard reagent concentration.[4][5]
Materials:
-
Solution of (4-ethoxy-2-fluorophenyl)magnesium bromide in THF
-
Anhydrous THF
-
Menthol (accurately weighed)
-
1,10-phenanthroline
-
Dry glassware (burette, flask)
-
Magnetic stirrer and stir bar
-
Inert gas supply
Procedure:
-
Preparation of Titration Flask: In a flame-dried flask under an inert atmosphere, add an accurately weighed amount of menthol (e.g., ~156 mg, 1 mmol) and a small crystal of 1,10-phenanthroline.
-
Dissolution: Add anhydrous THF (e.g., 10 mL) to dissolve the menthol and indicator.
-
Titration: Slowly add the prepared Grignard reagent solution from a burette to the stirred menthol solution.
-
Endpoint Determination: The endpoint is reached when a persistent pink or purple color is observed.
-
Calculation: Calculate the molarity of the Grignard reagent solution based on the volume of the Grignard solution required to react completely with the known amount of menthol (1:1 stoichiometry).
Mandatory Visualizations
Caption: Reaction pathway for the formation of the Grignard reagent.
Caption: Experimental workflow for Grignard reagent synthesis and analysis.
Potential Side Reactions and Troubleshooting
-
Wurtz Coupling: A common side reaction is the coupling of the aryl bromide with the formed Grignard reagent to produce a biaryl compound. This can be minimized by slow addition of the aryl bromide and maintaining a moderate reaction temperature.[6]
-
Reaction with Functional Groups: The presence of the fluoro group ortho to the bromine may lead to benzyne formation, especially at elevated temperatures.[7] The ethoxy group is generally stable under Grignard formation conditions.
-
Failure to Initiate: This is often due to a passivated magnesium surface or the presence of moisture. Ensure all glassware is rigorously dried and use a reliable activation method. If initiation is still problematic, adding a small amount of a more reactive alkyl halide (e.g., ethyl bromide) can sometimes trigger the reaction.
By following these detailed protocols and considering the potential challenges, researchers can successfully prepare (4-ethoxy-2-fluorophenyl)magnesium bromide for use in a variety of synthetic applications.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Sonogashira Coupling of 1-Bromo-4-ethoxy-2-fluorobenzene: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in the synthesis of a wide array of organic molecules, including pharmaceuticals, natural products, and advanced materials.
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 1-Bromo-4-ethoxy-2-fluorobenzene. This substrate is of particular interest in medicinal chemistry and materials science due to the presence of the fluoro and ethoxy functionalities, which can significantly influence the electronic and pharmacokinetic properties of the resulting alkynylated products. The electron-donating nature of the ethoxy group and the electron-withdrawing and ortho-directing effects of the fluorine atom present a unique substrate for this coupling reaction.
Reaction Principle
The catalytic cycle of the Sonogashira coupling reaction is generally understood to proceed through a series of steps involving both palladium and copper catalysts. The palladium(0) species undergoes oxidative addition with the aryl bromide. Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. A transmetalation step then occurs where the acetylide ligand is transferred from copper to the palladium(II) complex. Finally, reductive elimination from the palladium(II) complex yields the desired coupled product and regenerates the active palladium(0) catalyst.
Recommended Reaction Conditions
Based on established literature for structurally similar electron-rich and ortho-halogenated aryl bromides, several effective conditions can be employed for the Sonogashira coupling of this compound. Both traditional copper-cocatalyzed and copper-free protocols can be successful, with the choice often depending on the specific alkyne coupling partner and the desired purity profile of the product.
Data Presentation: Representative Sonogashira Coupling Conditions
The following tables summarize typical conditions for the Sonogashira coupling of aryl bromides with similar electronic and steric properties to this compound. These serve as a guide for reaction optimization.
Table 1: Copper-Cocatalyzed Sonogashira Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Copper(I) Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Alkyne Partner |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | PPh₃ (4) | Et₃N | THF | 65 | 12 | 85-95 | Phenylacetylene |
| 2 | Pd(OAc)₂ (2) | CuI (5) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 16 | 80-90 | Trimethylsilylacetylene |
| 3 | Pd(PPh₃)₄ (3) | CuI (6) | - | Diisopropylamine | Toluene | 80 | 8 | 88-98 | 1-Octyne |
Table 2: Copper-Free Sonogashira Coupling Conditions
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Alkyne Partner |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | DMF | 110 | 24 | 75-85 | Phenylacetylene |
| 2 | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | Room Temp | 18 | 70-80 | 3-Ethynylpyridine |
| 3 | Pd(CH₃CN)₂Cl₂ (2) | cataCXium A (4) | Cs₂CO₃ | 2-MeTHF | Room Temp | 48 | 80-90 | Various Arylacetylenes |
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general procedure for the coupling of this compound with a terminal alkyne using a palladium/copper catalytic system.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)
-
Copper(I) iodide [CuI] (0.04 equiv)
-
Triphenylphosphine [PPh₃] (0.04 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF via syringe, followed by triethylamine and the terminal alkyne.
-
Heat the reaction mixture to 65 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is suitable for substrates that may be sensitive to copper or to minimize the formation of alkyne homocoupling byproducts.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask, combine Pd(OAc)₂ and SPhos.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF and stir for 10 minutes at room temperature to form the active catalyst.
-
To this mixture, add this compound, the terminal alkyne, and K₂CO₃.
-
Heat the reaction mixture to 110 °C and stir for 24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for Sonogashira coupling.
Caption: Simplified catalytic cycle for the Sonogashira reaction.
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Bromo-4-ethoxy-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-ethoxy-2-fluorobenzene is a disubstituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure presents two different halogen atoms, offering opportunities for selective functionalization. This document provides detailed application notes and generalized protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on this substrate.
In SNAr reactions, the reactivity of the leaving group typically follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached. Therefore, in this compound, the fluorine atom is the expected site of nucleophilic attack and substitution. The ethoxy group, being an electron-donating group, slightly deactivates the ring towards nucleophilic attack. Consequently, this substrate is considered "non-activated" and may require more forcing reaction conditions or catalytic systems compared to substrates bearing strong electron-withdrawing groups.
Data Presentation: Representative Reaction Conditions
While specific experimental data for the nucleophilic aromatic substitution of this compound is not extensively reported in the literature, the following table provides representative conditions for SNAr reactions with various nucleophiles. These conditions are based on established protocols for structurally similar non-activated fluoroarenes and should serve as a starting point for reaction optimization.
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Catalyst (if applicable) | Expected Product |
| Amines | Morpholine | K₂CO₃ or Cs₂CO₃ | DMSO, DMF, or NMP | 100-150 | None | 4-(4-Bromo-3-ethoxy-phenyl)morpholine |
| Aniline | NaH or K₃PO₄ | Toluene or Dioxane | 80-120 | Ru-based catalyst | N-(4-Bromo-3-ethoxyphenyl)aniline | |
| Thiols | Thiophenol | NaH or K₂CO₃ | DMF or NMP | 80-120 | None | (4-Bromo-3-ethoxyphenyl)(phenyl)sulfane |
| Ethanethiol | Cs₂CO₃ | DMSO | 100-140 | None | (4-Bromo-3-ethoxyphenyl)(ethyl)sulfane | |
| Alkoxides | Sodium methoxide | NaH (from Methanol) | THF or Dioxane | 60-100 | None | 1-Bromo-4-ethoxy-2-methoxybenzene |
| Potassium phenoxide | K₂CO₃ | DMF | 120-160 | None | 1-Bromo-4-ethoxy-2-phenoxybenzene |
Mandatory Visualizations
Caption: General mechanism of the SNAr reaction on this compound.
Caption: A generalized experimental workflow for SNAr reactions.
Experimental Protocols
Note: The following protocols are generalized and should be adapted and optimized for specific nucleophiles and reaction scales. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)
This protocol describes a general procedure for the synthesis of N-aryl substituted products from this compound.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the amine nucleophile (e.g., Morpholine, 1.2 - 1.5 eq) to the flask.
-
Add the base (e.g., K₂CO₃, 2.0 eq) and the anhydrous solvent (e.g., DMSO, to make a 0.1-0.5 M solution).
-
Heat the reaction mixture to 120-150 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired product.
Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
This protocol outlines a general method for the synthesis of aryl thioethers.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiol (e.g., Thiophenol, 1.2 eq) and anhydrous DMF.
-
Cool the solution to 0 °C and carefully add the base (e.g., NaH, 1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF.
-
Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and cautiously quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄ and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired aryl thioether.
Protocol 3: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
This protocol provides a general procedure for the synthesis of aryl ethers.
Materials:
-
This compound
-
Sodium methoxide (or generate in situ from methanol and NaH)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry flask under an inert atmosphere, add the alcohol (e.g., methanol, in excess) and a suitable solvent like THF.
-
Carefully add a strong base like sodium hydride (NaH, 1.5 eq) at 0 °C and allow the mixture to stir at room temperature until hydrogen evolution ceases.
-
Add this compound (1.0 eq) to the freshly prepared alkoxide solution.
-
Heat the reaction mixture to reflux (60-100 °C) and monitor by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully add water to quench the reaction.
-
Extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl ether.
Conclusion
The nucleophilic aromatic substitution of this compound offers a pathway to a variety of functionalized aromatic compounds. Due to the absence of a strong activating group, these reactions may require elevated temperatures or the use of catalytic systems. The provided protocols serve as a foundational guide for researchers to develop specific synthetic methodologies for their target molecules. Optimization of reaction parameters such as base, solvent, temperature, and reaction time will be crucial for achieving high yields and purity.
Application Notes: Synthesis of Biaryl Compounds Using 1-Bromo-4-ethoxy-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-ethoxy-2-fluorobenzene is a versatile aromatic building block crucial for synthesizing complex biaryl and substituted aniline derivatives. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The presence of three distinct functional groups—a reactive bromine atom for cross-coupling, an electron-donating ethoxy group, and a strategically positioned fluorine atom—allows for tailored synthetic strategies. This document provides detailed application notes and experimental protocols for the use of this compound in several cornerstone palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[1] For an electron-rich substrate like this compound, the choice of a sufficiently active catalyst system is crucial to overcome the slower rate of oxidative addition.
Representative Data
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl bromides structurally similar to this compound, providing a baseline for optimization.
| Entry | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100 | 12 | ~95 |
| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 80 | 16 | ~92 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2.0) | DMF/H₂O (9:1) | 90 | 12 | ~88 |
| 4 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100 | 18 | ~85 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 219 mg), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (2.0 mmol, 424 mg).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add 5 mL of anhydrous 1,4-dioxane and 0.5 mL of degassed water via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a highly effective method for constructing carbon-nitrogen bonds, enabling the synthesis of substituted anilines from aryl halides.[2][3] This reaction is fundamental in drug discovery for introducing amine functionalities.
Representative Data
The following table presents typical conditions for the Buchwald-Hartwig amination of electron-rich aryl bromides, which serve as a guide for reactions with this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | ~96 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | ~89 |
| 3 | n-Hexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 80 | 20 | ~91 |
| 4 | Benzophenone imine | Pd(OAc)₂ (1.5) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 16 | ~93 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound.[4]
Materials:
-
This compound (1.0 equiv.)
-
Amine (primary or secondary, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv.)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and NaOtBu (1.4 mmol, 135 mg) to an oven-dried Schlenk tube with a stir bar.
-
Reagent Addition: Add this compound (1.0 mmol, 219 mg) to the tube.
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and connect to a Schlenk line.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 mmol).
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Track the reaction's completion by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Extraction: Wash the filtrate with water (15 mL) and then brine (15 mL). Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter and concentrate the organic phase in vacuo. Purify the crude product by flash column chromatography to obtain the desired N-aryl amine.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for forming a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne.[5][6] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes.
Representative Data
The table below shows typical conditions for Sonogashira coupling with various aryl bromides. For substrates like this compound, a copper co-catalyst is generally beneficial.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2.5) | THF | 65 | 6 | ~94 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (3.0) | Toluene | 80 | 8 | ~88 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | K₂CO₃ (2.0) | DMF | 70 | 12 | ~90 |
| 4 | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2.5) | THF/DMF (5:1) | 75 | 10 | ~91 |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol details a standard, copper-cocatalyzed Sonogashira coupling procedure.[7]
Materials:
-
This compound (1.0 equiv.)
-
Terminal Alkyne (1.1 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) Iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 2.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask with a stir bar, add this compound (1.0 mmol, 219 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Inert Atmosphere: Seal the flask and subject it to three vacuum/inert gas (argon) backfill cycles.
-
Solvent and Reagent Addition: Add anhydrous THF (8 mL) and triethylamine (2.5 mmol, 0.35 mL) via syringe. Then, add the terminal alkyne (1.1 mmol) dropwise.
-
Reaction Execution: Stir the reaction mixture at 65 °C for 6-12 hours.
-
Monitoring: Check for the consumption of the aryl bromide using TLC or GC-MS.
-
Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in diethyl ether (25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the coupled arylalkyne.
Safety Precautions
-
General: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Reagents: Palladium catalysts, phosphine ligands, and organoboron compounds can be toxic, air-sensitive, or moisture-sensitive. Handle them under an inert atmosphere. Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive.
-
Solvents: Anhydrous solvents like Toluene, Dioxane, and THF are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal residues, according to institutional safety guidelines.
References
Application of 1-Bromo-4-ethoxy-2-fluorobenzene in Agrochemical Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-ethoxy-2-fluorobenzene is a substituted aromatic compound that serves as a valuable intermediate in the synthesis of complex agrochemicals. The presence of bromine, fluorine, and ethoxy functional groups on the benzene ring offers multiple strategic points for chemical modification, allowing for the construction of novel fungicides, herbicides, and insecticides. The fluorine atom, in particular, can enhance the metabolic stability, binding affinity, and overall efficacy of the final agrochemical product.
This document provides detailed application notes and experimental protocols for a key transformation of this compound: its conversion to 4-ethoxy-2-fluoroaniline. This aniline is a critical building block for the introduction of the 4-ethoxy-2-fluorophenyl moiety into a wide range of agrochemical scaffolds. The primary method detailed is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis is its use as a precursor to 4-ethoxy-2-fluoroaniline. This aniline is a key intermediate for the synthesis of various active ingredients, where the 4-ethoxy-2-fluorophenyl group is a crucial pharmacophore.
Core Synthetic Transformation:
The conversion of this compound to 4-ethoxy-2-fluoroaniline is a pivotal step. This transformation is most efficiently achieved through modern cross-coupling reactions.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly effective method for forming a C-N bond between an aryl halide and an amine. In this case, an ammonia equivalent is used to introduce the amino group.
Data Presentation
The following table summarizes the key reactants and expected outcomes for the synthesis of 4-ethoxy-2-fluoroaniline from this compound via Buchwald-Hartwig amination.
| Starting Material | Reagent | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| This compound | LHMDS (LiN(SiMe₃)₂) | Pd₂(dba)₃ / RuPhos | - | Toluene | 100-110 | 12-24 | 85-95 |
| This compound | Benzophenone Imine / LiHMDS | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 90-100 | 8-16 | 80-90 |
Experimental Protocols
Synthesis of 4-ethoxy-2-fluoroaniline via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of this compound using lithium bis(trimethylsilyl)amide (LHMDS) as an ammonia equivalent.
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Lithium bis(trimethylsilyl)amide (LHMDS) solution (e.g., 1.0 M in THF)
-
Anhydrous Toluene
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
-
Schlenk flask or oven-dried reaction tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and RuPhos (0.03 mmol, 3.0 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe. With stirring, slowly add LHMDS solution (1.2 mmol, 1.2 equiv.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of 2 M HCl solution (5 mL).
-
Stir the mixture for 30 minutes to hydrolyze the silylamine intermediate.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-ethoxy-2-fluoroaniline.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 4-ethoxy-2-fluoroaniline.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Application Notes and Protocols for the Synthesis of 4-ethoxy-2-fluorobiphenyl
Introduction
4-ethoxy-2-fluorobiphenyl is a significant chemical intermediate in the development of pharmaceuticals and advanced materials. Its synthesis is of considerable interest to researchers in organic chemistry and drug discovery. This document provides a detailed experimental protocol for the synthesis of 4-ethoxy-2-fluorobiphenyl via a Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2]
Reaction Scheme
The synthesis of 4-ethoxy-2-fluorobiphenyl can be effectively achieved by the palladium-catalyzed Suzuki-Miyaura coupling reaction between 1-bromo-4-ethoxy-2-fluorobenzene and phenylboronic acid. This reaction offers high yields and good functional group tolerance under relatively mild conditions.[2]
Experimental Protocol
Materials:
-
This compound
-
Phenylboronic acid
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Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
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Ethanol
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Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent and Base Addition: Add toluene (20 mL), ethanol (10 mL), and a 2 M aqueous solution of potassium carbonate (10 mL).
-
Reaction Execution: Stir the mixture vigorously and heat it to reflux (approximately 85-90 °C) under a nitrogen atmosphere.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 9:1).
-
Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Add 30 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4-ethoxy-2-fluorobiphenyl.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| This compound | 219.05 | 0.01 | 1.0 | 2.19 g |
| Phenylboronic acid | 121.93 | 0.012 | 1.2 | 1.46 g |
| Palladium(II) acetate | 224.50 | 0.0002 | 0.02 | 45 mg |
| Triphenylphosphine | 262.29 | 0.0008 | 0.08 | 210 mg |
| Potassium carbonate | 138.21 | 0.02 | 2.0 | 2.76 g (in 10 mL H2O) |
| Product: 4-ethoxy-2-fluorobiphenyl | 216.24 | - | - | Theoretical Yield: 2.16 g |
Visualization of the Experimental Workflow
Caption: Synthetic workflow for 4-ethoxy-2-fluorobiphenyl.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 1-Bromo-4-ethoxy-2-fluorobenzene
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 1-Bromo-4-ethoxy-2-fluorobenzene. This guide is intended for researchers, scientists, and professionals in drug development seeking to optimize this specific reaction. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to facilitate successful coupling outcomes.
Troubleshooting Guide
The Suzuki coupling of this compound can present unique challenges due to its electronic and steric properties. The ethoxy group at the para position is electron-donating, which can slow down the oxidative addition step, while the ortho-fluoro group adds steric hindrance and modifies the electronic nature of the aryl halide.[1][2] The following table addresses common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inefficient Oxidative Addition: The electron-donating ethoxy group deactivates the aryl bromide towards oxidative addition.[1] | - Catalyst Selection: Employ a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to promote oxidative addition.[3] - Increase Temperature: Carefully increase the reaction temperature in increments of 10°C. |
| Steric Hindrance: The ortho-fluoro and para-ethoxy groups can sterically hinder the approach of the palladium catalyst.[4] | - Ligand Choice: Use ligands with a large bite angle and steric bulk to overcome the hindrance.[4] - Catalyst System: Consider using pre-formed catalysts or palladacycles which can be more active. | |
| Ineffective Base: The chosen base may not be strong enough or soluble enough to efficiently promote transmetalation.[5] | - Base Screening: Test a range of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5] The choice of base can be solvent-dependent.[1] | |
| Catalyst Deactivation: The palladium catalyst may be poisoned by impurities or degrade at high temperatures. | - Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation. - Degas Solvents: Thoroughly degas all solvents prior to use. | |
| Formation of Side Products | Homocoupling of Boronic Acid: This side reaction can be promoted by the presence of oxygen or high temperatures. | - Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction. - Temperature Control: Avoid excessively high temperatures. |
| Protodeboronation: The boronic acid is hydrolyzed back to the corresponding arene, especially with prolonged reaction times or in the presence of excess water.[2] | - Anhydrous Conditions: Use anhydrous solvents and reagents where appropriate. A small amount of water is often necessary for the reaction, but excess should be avoided. - Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed. | |
| Hydrodehalogenation: The aryl bromide is reduced to the corresponding arene (4-ethoxy-2-fluorobenzene). | - Base Selection: Some bases can act as hydride sources. Consider switching to a non-hydridic base. - Solvent Purity: Ensure high-purity, anhydrous solvents are used. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful Suzuki coupling with this compound?
A1: The choice of the catalyst system, specifically the phosphine ligand, is paramount. Due to the electron-rich nature and steric hindrance of the substrate, standard catalysts like Pd(PPh₃)₄ may be ineffective. Catalysts bearing bulky and electron-rich phosphine ligands are often required to facilitate the challenging oxidative addition step and promote high yields.[2][6]
Q2: Which palladium catalyst and ligand combination is recommended for this substrate?
A2: For electron-rich and sterically hindered aryl bromides, catalyst systems like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are highly recommended.[3] These ligands have been shown to be effective in promoting the coupling of challenging aryl halides.
Q3: What is the optimal base and solvent for this reaction?
A3: The choice of base and solvent is often interconnected. For polar aprotic solvents like dioxane or THF, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[5] A mixture of an organic solvent with water (e.g., dioxane/water or toluene/water) is commonly used, as water can play a beneficial role in the catalytic cycle.[7] However, the optimal combination should be determined empirically through screening.
Q4: How does the ortho-fluoro substituent influence the reaction?
A4: The ortho-fluoro substituent has competing effects. Its electron-withdrawing nature can help to activate the C-Br bond towards oxidative addition, counteracting the deactivating effect of the para-ethoxy group to some extent.[8] However, it also introduces significant steric hindrance, which can impede the approach of the catalyst.[4]
Q5: Can I use microwave irradiation to improve the yield and reaction time?
A5: Yes, microwave-assisted heating can be a very effective technique to accelerate Suzuki coupling reactions, especially for challenging substrates.[9] It can lead to significantly shorter reaction times and often improved yields. It is advisable to start with lower temperatures and shorter irradiation times and optimize from there.
Quantitative Data on Reaction Parameter Optimization
The following table summarizes the effects of different catalysts and bases on the Suzuki coupling of aryl bromides with similar electronic and steric features to this compound. This data is intended to serve as a guide for reaction optimization.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-2,6-dimethylbenzene | Phenylboronic Acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 92 |
| 4-Bromo-3,5-dimethoxybenzoate | Phenylboronic Acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 80 | 24 | 87 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic Acid | G-COOH-Pd-10 | - | K₂CO₃ (2) | H₂O/EtOH (1:1) | 110 | 48 | ~98 |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic Acid | G-COOH-Pd-10 | - | K₂CO₃ (2) | H₂O/EtOH (1:1) | 110 | 48 | ~95 |
Note: The data presented is compiled from various sources for illustrative purposes and the yields are highly dependent on the specific substrates and reaction conditions.[7][8]
Detailed Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required to achieve the best results.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaCl solution (brine)
-
Argon or Nitrogen gas
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x volume of solvent).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Suzuki Coupling of this compound
Caption: A logical workflow for troubleshooting common issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 9. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing dehalogenation side reactions of 1-Bromo-4-ethoxy-2-fluorobenzene
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-4-ethoxy-2-fluorobenzene. The focus is on identifying and preventing common dehalogenation side reactions to yield 4-ethoxy-2-fluorobenzene, thereby improving reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of 4-ethoxy-2-fluorobenzene as a byproduct in my reaction. What are the general causes of this dehalogenation?
A: The conversion of this compound to 4-ethoxy-2-fluorobenzene is a reductive dehalogenation side reaction. The primary causes include:
-
Presence of a Proton Source: In organometallic reactions (e.g., Grignard or organolithium), trace amounts of water, alcohols, or other protic impurities can protonate the highly basic organometallic intermediate, leading to the dehalogenated product.[1][2]
-
Reaction with Bases: Certain strong bases, particularly those with β-hydrogens, can act as hydrogen sources, facilitating dehalogenation, sometimes in the presence of a metal catalyst.[3][4]
-
High Temperatures: Elevated temperatures can promote the decomposition of thermally sensitive organometallic intermediates, leading to radical pathways that can result in dehalogenation. This is a known issue in Grignard reactions which are strongly exothermic.[5]
-
Catalyst-Mediated Hydrogenolysis: If you are performing a cross-coupling reaction (e.g., Suzuki, Heck), the palladium catalyst, in the presence of a hydrogen donor, can catalyze the undesired reduction of the C-Br bond.[6][7]
Q2: My Grignard reagent formation with this compound is giving a low yield of the desired product and a high yield of the dehalogenated byproduct. How can I optimize this?
A: This is a common problem stemming from the reactivity of the Grignard reagent itself. Key areas to troubleshoot are:
-
Strict Anhydrous Conditions: The Grignard reagent is a strong base and will react readily with any protic source.[1] Ensure all glassware is oven-dried, solvents are rigorously dried (e.g., over sodium/benzophenone or passed through a solvent purification system), and the reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon).
-
Magnesium Activation: The magnesium metal surface is often coated with a passivating layer of magnesium oxide. This can delay initiation, leading to a buildup of the aryl bromide.[1] Activate the magnesium before the reaction using a small crystal of iodine, 1,2-dibromoethane, or sonication.
-
Controlled Initiation and Addition: The reaction is exothermic.[5] Add only a small portion of the this compound solution to initiate the reaction. Once initiated (indicated by gentle reflux or cloudiness), add the remaining solution slowly via a dropping funnel to maintain a controlled, gentle reflux. This prevents temperature spikes and minimizes side reactions like Wurtz coupling.[8]
-
Temperature Management: While some initial warming might be needed for initiation, the reaction should be cooled if it becomes too vigorous.[9] Maintaining a steady, gentle reflux is ideal.
Q3: When attempting a lithium-halogen exchange, I primarily recover the dehalogenated starting material, 4-ethoxy-2-fluorobenzene. What is going wrong?
A: Lithium-halogen exchange is an extremely fast reaction that must be carefully controlled.[10][11] The primary cause of failure is premature quenching of the highly reactive aryllithium intermediate.
-
Extremely Low Temperatures: These reactions must be performed at very low temperatures, typically -78 °C (dry ice/acetone bath) or even lower (e.g., -100 °C), to ensure the stability of the aryllithium species.[12] At higher temperatures, it can react with the solvent (like THF) or other species.
-
Absolute Exclusion of Moisture and Air: Aryllithium reagents are even more reactive and basic than their Grignard counterparts. The slightest trace of moisture will lead to immediate protonation and formation of the dehalogenated product.
-
Reagent Purity and Titration: Use freshly titrated alkyllithium reagents (like n-BuLi or t-BuLi). Their concentration can decrease over time, leading to incorrect stoichiometry.
-
Rapid Trapping: The electrophile should be added to the generated aryllithium reagent at low temperature to ensure the desired reaction occurs before any degradation or side reactions.
Troubleshooting Guides & Experimental Protocols
Guide 1: Minimizing Dehalogenation in Grignard Reagent Formation
This guide provides parameters to optimize the formation of 4-ethoxy-2-fluoro-1-phenylmagnesium bromide while minimizing the formation of 4-ethoxy-2-fluorobenzene.
Table 1: Troubleshooting Grignard Reaction Conditions
| Parameter | Problem Condition | Optimized Condition | Rationale |
| Temperature | Uncontrolled, high reflux | Gentle, steady reflux (~35-40°C in THF) | The reaction is exothermic; high temperatures promote side reactions.[5] |
| Reagent Addition | Rapid, one-portion addition | Slow, dropwise addition | Maintains a low concentration of the aryl bromide, preventing temperature spikes and Wurtz coupling.[8] |
| Solvent Purity | Undried or "reagent grade" ether/THF | Freshly distilled, anhydrous ether/THF | Removes trace water, which is a primary source of protons for dehalogenation.[1] |
| Atmosphere | Ambient air | Dry Nitrogen or Argon | Prevents reaction with atmospheric moisture and oxygen.[5] |
| Mg Activation | No activation | Add a crystal of iodine or a few drops of 1,2-dibromoethane | Cleans the magnesium surface to ensure reliable and smooth reaction initiation.[1] |
-
Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Dry all glassware in an oven at >120°C for several hours and allow to cool under a stream of inert gas.
-
Reagents: To the flask, add magnesium turnings (1.2 equivalents). Place a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) into the dropping funnel.
-
Initiation: Add a small crystal of iodine to the flask containing the magnesium. The purple color should fade upon gentle warming, indicating activation. Add a small portion (~5-10%) of the aryl bromide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and a slight increase in temperature. If not, gentle warming with a heat gun may be applied.
-
Grignard Formation: Once the reaction is self-sustaining, begin the slow, dropwise addition of the remaining aryl bromide solution at a rate that maintains a gentle reflux of the THF.
-
Completion: After the addition is complete, stir the resulting cloudy grey solution at room temperature for an additional 30-60 minutes to ensure full conversion. The Grignard reagent is now ready for reaction with an electrophile.
Guide 2: Preventing Dehalogenation in Lithium-Halogen Exchange
This guide focuses on the critical parameters for successfully generating the aryllithium species from this compound.
Table 2: Critical Parameters for Lithium-Halogen Exchange
| Parameter | Critical Requirement | Rationale |
| Temperature | -78 °C or lower | The aryllithium intermediate is thermally unstable. Low temperatures are essential to prevent decomposition and side reactions.[12] |
| Atmosphere | Strictly Anhydrous & Anaerobic | Aryllithium reagents are pyrophoric and react instantly with water and oxygen. |
| Alkyllithium Reagent | Freshly Titrated n-BuLi or t-BuLi | Ensures accurate stoichiometry. Using two equivalents of t-BuLi is common to consume the t-BuBr byproduct.[11] |
| Reaction Time | Very Short (typically < 15 min) | The exchange is extremely rapid. The subsequent electrophile should be added promptly.[11][12] |
| Quenching | Addition of Electrophile at -78 °C | Prevents the reaction from warming, which would lead to quenching by the solvent or other pathways. |
-
Setup: Use a flame-dried, three-neck round-bottom flask equipped with a low-temperature thermometer, a septum, and a nitrogen/argon inlet.
-
Initial Cooling: Add a solution of this compound (1.0 equivalent) in anhydrous THF to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a freshly titrated solution of n-butyllithium (1.05 equivalents) via syringe over 5-10 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Exchange: Stir the reaction mixture at -78 °C for 15 minutes.
-
Electrophilic Trap: Add a solution of the desired electrophile (e.g., benzaldehyde, an alkyl halide) in anhydrous THF dropwise, again maintaining the temperature at -78 °C.
-
Work-up: After the addition is complete and the reaction is stirred for an appropriate time at low temperature, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl), while still cold. Allow the mixture to warm to room temperature before proceeding with extraction.
Visualizations
Caption: Troubleshooting workflow for identifying the cause of dehalogenation.
Caption: Experimental workflow for optimized Grignard reagent formation.
References
- 1. adichemistry.com [adichemistry.com]
- 2. unacademy.com [unacademy.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. hzdr.de [hzdr.de]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Grignard Reagent Formation from 1-Bromo-4-ethoxy-2-fluorobenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the formation of the Grignard reagent from 1-Bromo-4-ethoxy-2-fluorobenzene.
Troubleshooting Guide & FAQs
Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?
A1: Failure to initiate is the most common issue in Grignard reagent formation. The primary culprit is often the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction with the aryl halide. Additionally, trace amounts of water can quench the reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, typically by flame-drying under an inert atmosphere (Nitrogen or Argon) or oven-drying at >120°C for several hours and cooling under inert gas. Anhydrous ether (diethyl ether or THF) is crucial as Grignard reagents are extremely sensitive to protic solvents like water and alcohols.
-
Activate the Magnesium: The MgO layer must be disrupted. Several methods can be employed:
-
Mechanical Activation: Vigorously stirring or crushing the magnesium turnings with a dry glass rod can expose a fresh metal surface.
-
Chemical Activation: The use of activating agents is highly effective. Common activators include a small crystal of iodine (I₂), a few drops of 1,2-dibromoethane (DBE), or diisobutylaluminum hydride (DIBAH). The disappearance of the iodine color or bubbling from the evolution of ethylene gas (from DBE) are indicators of successful initiation.
-
-
Initiation Techniques:
-
Add a small portion of the this compound solution to the activated magnesium.
-
Gentle warming with a heat gun can help initiate the reaction. Be cautious with flammable ether solvents.
-
Sonication in an ultrasonic bath can also be used to clean the magnesium surface and promote initiation.
-
Q2: I observe the formation of a white precipitate and my reaction has stalled. What is happening?
A2: A white precipitate could be magnesium hydroxide (Mg(OH)₂) or magnesium bromide (MgBr₂). The formation of Mg(OH)₂ indicates the presence of water in your reaction, which quenches the Grignard reagent. If you are certain your conditions are anhydrous, the precipitate could be MgBr₂, which can sometimes precipitate from solution. However, a stalled reaction accompanied by a precipitate strongly suggests moisture contamination.
Q3: My reaction initiated, but the yield of my desired product after reaction with an electrophile is low. What are potential side reactions?
A3: With this compound, there are two primary side reactions to consider:
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Wurtz Coupling: The formed Grignard reagent can react with unreacted this compound to form a biaryl byproduct. This is more likely to occur at higher concentrations of the aryl bromide. To minimize this, ensure slow, dropwise addition of the aryl bromide solution to the magnesium suspension.
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Benzyne Formation: The presence of a fluorine atom ortho to the magnesium insertion site can lead to the elimination of MgBrF to form a highly reactive 4-ethoxybenzyne intermediate. This benzyne can then be trapped by the Grignard reagent or other nucleophiles in the reaction mixture, leading to a variety of byproducts and reduced yield of the desired Grignard reagent. Performing the reaction at lower temperatures can help to suppress this side reaction.
Quantitative Data Summary
While specific yield data for the Grignard formation from this compound is not extensively published, the following table provides typical reaction parameters and expected yields for the formation of Grignard reagents from analogous aryl bromides under standard laboratory conditions.
| Parameter | Value / Range | Notes |
| Grignard Formation | ||
| Solvent | Anhydrous Diethyl Ether or THF | Essential for stabilization of the Grignard reagent. |
| Magnesium | 1.1 - 1.5 equivalents | A slight excess ensures complete reaction of the aryl bromide. |
| Activation Method | Iodine crystal, 1,2-dibromoethane, or mechanical grinding | Crucial for removing the passivating magnesium oxide layer. |
| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic and may require cooling to control. |
| Reaction Time | 1 - 3 hours | Completion is often indicated by the disappearance of magnesium. |
| Expected Yield | 70 - 90% | Yields can be affected by side reactions like Wurtz coupling and benzyne formation. |
| Reaction with Electrophile | ||
| Electrophile | 1.0 equivalent | To be added slowly to the Grignard reagent solution. |
| Reaction Temperature | 0 °C to room temperature | Initial cooling is recommended to control the exothermic reaction. |
| Reaction Time | 30 minutes - 2 hours | Monitored by TLC or other appropriate analytical methods. |
| Work-up | Saturated aq. NH₄Cl or dilute HCl | To quench the reaction and protonate the alkoxide. |
| Expected Product Yield | 60 - 85% | Dependent on the nature of the electrophile and reaction conditions. |
Experimental Protocols
Protocol 1: Preparation of 4-ethoxy-2-fluorophenylmagnesium bromide
This protocol is adapted from standard procedures for the formation of aryl Grignard reagents.
Materials:
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This compound
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Magnesium turnings
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Anhydrous diethyl ether (or THF)
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Iodine crystal (or 1,2-dibromoethane)
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Three-neck round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer and stir bar
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Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.
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Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gently heat the flask with a heat gun until violet iodine vapors are observed, then allow it to cool to room temperature under an inert atmosphere.
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Initiation of Reaction: Add a small amount of anhydrous diethyl ether to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium suspension. The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a cloudy grey solution. If the reaction does not start, gentle warming or sonication may be applied.
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Grignard Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent, which should be used immediately.
Protocol 2: Reaction of 4-ethoxy-2-fluorophenylmagnesium bromide with an Electrophile (e.g., Aldehyde)
Materials:
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Solution of 4-ethoxy-2-fluorophenylmagnesium bromide (from Protocol 1)
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Aldehyde (e.g., benzaldehyde)
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Anhydrous diethyl ether (or THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)
-
Separatory funnel
Procedure:
-
Addition of Electrophile: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of the aldehyde (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride or dilute HCl to quench the reaction and protonate the resulting alkoxide.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel to yield the desired secondary alcohol.
Visualizations
Technical Support Center: Synthesis of 1-Bromo-4-ethoxy-2-fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-4-ethoxy-2-fluorobenzene. The information provided addresses common issues encountered during synthesis, with a focus on the identification and mitigation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and industrially scalable method for synthesizing this compound is a two-step process. It begins with the diazotization of 4-ethoxy-2-fluoroaniline, followed by a Sandmeyer reaction using a copper(I) bromide catalyst. This method is favored for its reliability and the availability of the starting materials.
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The primary byproducts in the synthesis of this compound typically include 4-ethoxy-2-fluorophenol, biaryl compounds, and azo-coupled products. The formation of these byproducts is highly dependent on the reaction conditions.
Q3: Why is temperature control so critical during the diazotization of 4-ethoxy-2-fluoroaniline?
A3: Maintaining a low temperature, typically between 0-5 °C, is crucial for two main reasons. Firstly, the nitrous acid, which is generated in situ, is unstable and decomposes at higher temperatures. Secondly, the aryl diazonium salt intermediate is thermally unstable and can decompose, leading to the formation of unwanted 4-ethoxy-2-fluorophenol and a lower yield of the desired product.[1]
Q4: How can I monitor the completion of the diazotization reaction?
A4: The completion of the diazotization reaction can be monitored by testing for the presence of excess nitrous acid. A simple and effective method is to use starch-iodide paper. A positive test (the paper turns blue-black) indicates that there is excess nitrous acid and the diazotization is complete.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete diazotization. | - Ensure the 4-ethoxy-2-fluoroaniline is fully dissolved in the acidic solution before adding sodium nitrite.- Use a slight excess of sodium nitrite and confirm its presence with starch-iodide paper. |
| Decomposition of the diazonium salt. | - Strictly maintain the reaction temperature between 0-5 °C throughout the diazotization and handling of the diazonium salt solution.[1]- Use the diazonium salt solution immediately after its preparation. | |
| Inefficient Sandmeyer reaction. | - Ensure the copper(I) bromide catalyst is active. Freshly prepared CuBr is recommended.- The temperature of the Sandmeyer reaction may need to be optimized. Gentle warming is sometimes required, but excessive heat should be avoided. | |
| Presence of 4-ethoxy-2-fluorophenol | Reaction of the diazonium salt with water. | - Maintain a low temperature during diazotization to prevent premature decomposition of the diazonium salt.[1]- Avoid excessive warming during the Sandmeyer reaction. |
| Formation of Colored Byproducts (Red/Orange Precipitate) | Azo coupling side reaction. | - This occurs when the diazonium salt couples with an electron-rich aromatic compound, such as unreacted 4-ethoxy-2-fluoroaniline or the 4-ethoxy-2-fluorophenol byproduct.- Ensure a sufficient excess of strong acid is used during diazotization to protonate the starting amine and prevent it from acting as a coupling partner.- Maintain a low temperature to minimize the formation of phenolic impurities. |
| Presence of Biaryl Byproducts | Radical coupling of aryl intermediates. | - The Sandmeyer reaction proceeds via a radical mechanism, and the formation of biaryl compounds is an inherent side reaction.[2]- Optimizing the concentration of the diazonium salt and the copper catalyst may help to minimize this. |
| Unreacted 4-ethoxy-2-fluoroaniline in the Final Product | Incomplete diazotization. | - Re-evaluate the stoichiometry of sodium nitrite and acid used.- Ensure efficient mixing during the addition of sodium nitrite. |
Byproduct Profile (Illustrative Data)
The following table provides an example of a byproduct profile that could be obtained from a GC-MS analysis of a typical reaction mixture. Please note that these values are for illustrative purposes and actual results will vary based on specific experimental conditions.
| Compound | Retention Time (min) | Relative Area (%) |
| 4-ethoxy-2-fluoroaniline | 8.5 | 5 |
| This compound | 12.2 | 85 |
| 4-ethoxy-2-fluorophenol | 10.1 | 7 |
| Azo-coupled byproduct | >20 | 2 |
| Biaryl byproduct | >20 | 1 |
Experimental Protocols
Diazotization of 4-ethoxy-2-fluoroaniline (Generalized Protocol)
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In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-ethoxy-2-fluoroaniline in a suitable aqueous acid solution (e.g., HBr or HCl).
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Cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
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After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
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Confirm the presence of excess nitrous acid using starch-iodide paper. If the test is negative, add a small amount of additional sodium nitrite solution.
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Before proceeding to the next step, destroy the excess nitrous acid by adding a small amount of sulfamic acid until a negative test on starch-iodide paper is obtained.
Sandmeyer Reaction (Generalized Protocol)
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In a separate flask, prepare a solution or suspension of copper(I) bromide in a suitable solvent (e.g., aqueous HBr).
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Cool the copper(I) bromide mixture in an ice bath.
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Slowly add the cold diazonium salt solution from the previous step to the copper(I) bromide mixture with vigorous stirring.
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A vigorous evolution of nitrogen gas should be observed. Control the rate of addition to keep the reaction from becoming too exothermic.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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The product can then be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by washing, drying, and purification by distillation or chromatography.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Column chromatography conditions for purifying 1-Bromo-4-ethoxy-2-fluorobenzene
This technical support guide provides detailed information on the column chromatography purification of 1-Bromo-4-ethoxy-2-fluorobenzene. It includes a troubleshooting guide, frequently asked questions (FAQs), a detailed experimental protocol, and a summary of typical chromatographic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of relatively non-polar compounds like this compound, silica gel (230-400 mesh) is the most common and effective stationary phase. Standard grade silica gel is typically sufficient.
Q2: How do I determine the optimal eluent system for the purification?
A2: The ideal eluent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate, with a retention factor (Rf) of approximately 0.2-0.3 for the desired product. A good starting point is a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. You can start with a low polarity mixture (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the polarity.
Q3: How can I visualize this compound on a TLC plate?
A3: Due to its aromatic structure, this compound is UV active and can be visualized under a UV lamp at 254 nm. Alternatively, staining with potassium permanganate can be effective as the compound may be susceptible to oxidation.
Q4: My compound is not moving from the baseline on the column. What should I do?
A4: If your compound is not eluting, the polarity of your solvent system is too low. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your eluent mixture. This will increase the eluting power of the mobile phase and move your compound down the column.[1]
Q5: The separation between my product and an impurity is poor. What can I do to improve it?
A5: To improve the separation of compounds with similar polarities, you can try using a shallower solvent gradient. This means increasing the polarity of the eluent more slowly over a larger volume of solvent. Alternatively, experimenting with a different solvent system, for instance, substituting ethyl acetate with dichloromethane or diethyl ether, might alter the selectivity and improve separation.
Q6: My purified product appears colored, even though it should be colorless. What could be the cause?
A6: A colored product can indicate the presence of an impurity or that the compound may be unstable on silica gel. To minimize decomposition, you can try deactivating the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent system.[2] Additionally, minimizing the time the compound spends on the column by running the chromatography more quickly can help.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Product does not elute | Eluent polarity is too low. | Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in hexanes).[1] |
| Product elutes too quickly (with the solvent front) | Eluent polarity is too high. | Decrease the polarity of the eluent system (e.g., decrease the percentage of ethyl acetate in hexanes). |
| Poor separation of spots (co-elution) | The chosen eluent system has poor selectivity for the compounds. | Try a different solvent system (e.g., hexanes/dichloromethane or hexanes/diethyl ether). A shallower gradient during elution can also improve separation. |
| Tailing of spots | The compound may be interacting too strongly with the acidic silica gel. | Add a small amount of a modifier like triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica gel.[2] |
| Cracked or channeled column bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. A cracked column will lead to poor separation and requires repacking.[3] |
| Compound appears to decompose on the column | The compound is unstable to the acidic nature of silica gel. | Deactivate the silica gel with triethylamine.[1][2] Alternatively, consider using a different stationary phase like alumina. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure that should be optimized based on TLC analysis of your crude material.
1. Preparation of the Column:
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Select a glass column of an appropriate size. A general guideline is to use 50-100g of silica gel per gram of crude product.[2]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[2]
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Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 99:1 hexanes:ethyl acetate).
-
Carefully pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.[3]
-
Allow the silica to settle, and then add a protective layer of sand on top of the silica gel bed.[4]
2. Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[2]
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent. Using a pipette, carefully add this solution to the top of the column, ensuring not to disturb the sand layer.[4]
3. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column to begin the elution process at a steady rate.
-
Start collecting fractions in test tubes or other suitable containers.
-
Monitor the progress of the separation by collecting small samples from the eluting solvent and analyzing them by TLC.
4. Product Isolation:
-
Once the desired product begins to elute, collect the fractions that contain the pure compound.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of this compound.
References
Improving the reaction rate of 1-Bromo-4-ethoxy-2-fluorobenzene couplings
Welcome to the technical support center for optimizing cross-coupling reactions with 1-Bromo-4-ethoxy-2-fluorobenzene. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in achieving higher reaction rates and yields.
Troubleshooting Guides
This section addresses common issues encountered during specific coupling reactions with this compound in a question-and-answer format.
Suzuki-Miyaura Coupling
Q1: My Suzuki coupling reaction is showing low to no conversion. What are the first things I should check?
A1: When a Suzuki coupling fails, the primary areas to investigate are the catalyst system, reaction conditions, and reagent quality.
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Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may not be optimal for this electron-rich substrate.[1] Consider using more robust Buchwald-type palladacycle precatalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which can enhance both oxidative addition and reductive elimination steps.[1]
-
Base Selection: The base is crucial for the transmetalation step.[1] If you are using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, especially if the reaction is sluggish.[2][3]
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Inert Atmosphere: Suzuki couplings are highly sensitive to oxygen, which can deactivate the catalyst through oxidation of the phosphine ligand.[1][2] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[1][2]
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Temperature: While many Suzuki couplings run at elevated temperatures (80-110 °C), starting with a moderate temperature and gradually increasing it can be a good strategy.[1][4] For thermally sensitive substrates, some modern catalyst systems can facilitate coupling at lower temperatures.[5]
Q2: I'm observing significant side products like hydrodehalogenation or homocoupling. How can I minimize these?
A2: The formation of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.[1]
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Hydrodehalogenation (Ar-H formation): This often occurs in the presence of trace water or other proton sources. Ensure all reagents and solvents are anhydrous.
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Homocoupling of Boronic Acid (R'-R' formation): This is often caused by the presence of oxygen.[2] Rigorous degassing of the reaction mixture and maintaining a positive pressure of inert gas is critical. Using a more stable boronic acid derivative, like a pinacol ester, can sometimes minimize this side reaction by slowly releasing the boronic acid.[1]
Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig C-N coupling is slow or incomplete. How can I improve the reaction rate?
A1: Slow C-N coupling is a common issue, often resolved by optimizing the ligand, base, and temperature.
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Ligand Choice: The ligand is critical for an efficient Buchwald-Hartwig amination. Bulky, electron-rich biaryl monophosphine ligands (e.g., SPhos, tBuXPhos) are often highly effective.[6][7] These ligands promote the formation of the active monoligated Pd(0) species and facilitate the rate-limiting reductive elimination step.
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Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base, though others like LHMDS or K₃PO₄ can also be used.[8][9] The choice of base can be interdependent with the solvent.[2]
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Solvent and Temperature: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used.[9] Most reactions require heating, often between 80-110 °C, to achieve a reasonable rate.[8]
Q2: The trichloromethyl group in an analog compound, 1-bromo-4-(trichloromethyl)benzene, is mentioned as influencing reactivity. How might the fluoro and ethoxy groups in my substrate affect the reaction?
A2: The electronic properties of your substrate are key. The ethoxy group is electron-donating, which can make the aryl bromide less electrophilic and slow down the initial oxidative addition step. Conversely, the fluorine atom is electron-withdrawing. The overall electronic nature will be a balance of these effects. For electron-rich systems, using a highly active, electron-rich ligand is crucial to accelerate the oxidative addition.
Sonogashira Coupling
Q1: My Sonogashira reaction is not working at all. What are the most critical initial checks?
A2: Complete failure of a Sonogashira reaction often points to a fundamental issue with the catalyst, reagents, or atmosphere.
-
Catalyst Activity: Ensure your palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and, if used, your copper(I) co-catalyst are fresh and active.[10] Pd(0) sources can be sensitive to air and moisture.[10]
-
Inert Atmosphere: Oxygen promotes the undesired homocoupling of the alkyne (Glaser coupling), which can consume the starting material and complicate purification.[10] It is critical to degas all solvents and run the reaction under an inert atmosphere.[10]
-
Base and Solvent: A suitable amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to deprotonate the alkyne.[10] The solvent must dissolve all components; co-solvents like THF or DMF are common.[10]
Q2: The reaction is sluggish with this compound. How can I increase the rate?
A2: The oxidative addition of aryl bromides is often the rate-limiting step in Sonogashira couplings and typically requires more forcing conditions than for aryl iodides.[10][11]
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Increase Temperature: If the reaction is slow at room temperature, gradually increasing the heat (e.g., to 80-100 °C) can significantly improve the rate.[11]
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Ligand Selection: For less reactive aryl bromides, more electron-rich and bulky phosphine ligands like P(t-Bu)₃ can improve the rate of oxidative addition.[10]
-
Consider a Copper-Free Protocol: To completely avoid Glaser homocoupling side products, a copper-free Sonogashira protocol can be employed.[10] These systems often require specific ligands and conditions but can provide cleaner reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions?
A1: The general reactivity trend is Ar-I > Ar-OTf > Ar-Br > Ar-Cl.[10] Aryl iodides are the most reactive, often coupling at room temperature, while aryl bromides may require heating, and aryl chlorides typically require specialized, highly active catalyst systems.[10]
Q2: Why is it so important to degas solvents and maintain an inert atmosphere?
A2: The active catalytic species in these cross-coupling reactions is a Pd(0) complex. Oxygen can oxidize this Pd(0) to Pd(II), rendering it inactive in the catalytic cycle.[1] It can also lead to the oxidation of phosphine ligands, further deactivating the catalyst, and can promote undesirable side reactions like the homocoupling of boronic acids (in Suzuki) or alkynes (in Sonogashira).[1][2][10]
Q3: When should I use a palladium precatalyst instead of generating the catalyst in situ from a source like Pd(OAc)₂?
Data Presentation: Recommended Reaction Parameters
The following tables summarize typical starting conditions for optimizing couplings with aryl bromides. Note that optimization is often substrate-specific.
Table 1: Suzuki-Miyaura Coupling Parameters
| Component | Recommendation | Rationale / Comments |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (e.g., SPhos Pd G3) | Precatalysts are often more reliable for challenging substrates.[5] |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[1] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger bases are often required for efficient transmetalation.[2][3] |
| Solvent | Toluene, Dioxane/H₂O, THF/H₂O | Aprotic organic solvents, often with water, are standard.[4][12] |
| Temperature | 80 - 110 °C | Heating is typically required for aryl bromides. |
| Catalyst Load | 1 - 5 mol% | Higher loading may be needed for difficult couplings.[1] |
Table 2: Buchwald-Hartwig Amination Parameters
| Component | Recommendation | Rationale / Comments |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts | Precatalysts ensure efficient generation of the active catalyst.[8] |
| Ligand | SPhos, XPhos, RuPhos, Josiphos-type ligands | Ligand choice is critical and depends on the amine coupling partner.[7] |
| Base | NaOtBu, LHMDS, K₃PO₄ | A strong, non-nucleophilic base is essential.[8][9] |
| Solvent | Toluene, Dioxane, THF (anhydrous) | Anhydrous aprotic solvents are required. |
| Temperature | 80 - 110 °C | Most C-N couplings require heat to proceed at a reasonable rate.[8] |
| Catalyst Load | 1 - 4 mol% | Standard loading for efficient amination.[13] |
Table 3: Sonogashira Coupling Parameters
| Component | Recommendation | Rationale / Comments |
| Pd Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard, commercially available catalysts. |
| Cu Source | CuI (if not copper-free) | Co-catalyst for the standard Sonogashira mechanism.[14] |
| Ligand | PPh₃, P(t-Bu)₃ | More electron-rich ligands can accelerate the reaction with aryl bromides.[10] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Acts as both the base and often as a solvent.[10] |
| Solvent | THF, DMF, Toluene (co-solvent with amine) | Must ensure all reagents are soluble.[10] |
| Temperature | 25 - 100 °C | Aryl bromides often require heating to improve the rate of oxidative addition.[11] |
| Catalyst Load | 1 - 5 mol% (Pd), 2 - 10 mol% (CuI) | Typical loadings for effective coupling.[14] |
Visualizations
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization.
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Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[2]
-
Catalyst Addition: Add the palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the vessel with a septum cap and purge with argon or nitrogen for 5-10 minutes by alternating between vacuum and inert gas backfill (3 cycles).[15]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[12]
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[3]
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Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2][15]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][15]
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][15]
General Protocol for Buchwald-Hartwig Amination
-
Vessel Preparation: To an oven-dried reaction vial, add the palladium precatalyst (2 mol%), ligand (e.g., RuPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 equiv.).[9]
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Reagent Addition: In the glovebox or under a positive flow of inert gas, add this compound (1.0 equiv.).
-
Inert Atmosphere: Seal the vial with a screw cap containing a PTFE septum. Evacuate and backfill the vial with an inert gas (3 cycles).[9]
-
Solvent and Amine Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) followed by the amine (1.2-1.5 equiv.) via syringe.[9]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.[9]
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).[9]
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 times).[9]
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
General Protocol for Sonogashira Coupling (with Copper Co-catalyst)
-
Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the copper(I) iodide (CuI, 4 mol%).[14]
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (3 cycles).
-
Solvent and Reagent Addition: Add degassed solvent (e.g., THF) and degassed amine base (e.g., triethylamine).[14] Then, add the terminal alkyne (1.1 equiv.) via syringe.[14]
-
Reaction: Stir the reaction at the desired temperature (start at room temperature, then heat if necessary) until TLC or GC-MS analysis shows consumption of the starting material.[14]
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. reddit.com [reddit.com]
- 6. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling of 1-Bromo-4-ethoxy-2-fluorobenzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate catalyst and conditions for the efficient cross-coupling of 1-Bromo-4-ethoxy-2-fluorobenzene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the cross-coupling of this compound?
A1: The primary challenges with this substrate stem from its electronic and steric properties. The ethoxy group is electron-donating, which can make the carbon-bromine bond less reactive towards oxidative addition, a key step in many cross-coupling catalytic cycles.[1] Additionally, the fluorine atom ortho to the bromine can introduce steric hindrance and potentially influence the electronic nature of the reaction center.
Q2: Which types of cross-coupling reactions are most suitable for this substrate?
A2: The most common and generally suitable palladium-catalyzed cross-coupling reactions for aryl bromides like this compound are the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[1] The choice among these depends on the desired bond to be formed (C-C or C-N).
Q3: What are the recommended starting catalyst systems for a Suzuki-Miyaura coupling of this substrate?
A3: For Suzuki-Miyaura coupling of electron-rich aryl bromides, palladium catalysts with bulky, electron-rich phosphine ligands are highly recommended.[1] Good starting points include palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source, paired with ligands such as SPhos, XPhos, or RuPhos.[1] A typical catalyst loading is in the range of 1-5 mol%.[2]
Q4: What are the key considerations for a successful Heck coupling with this compound?
A4: For a successful Heck reaction, the choice of palladium source, ligand, base, and solvent is critical.[3] Palladium(II) acetate is a common precursor.[3] Bulky, electron-rich phosphine ligands can improve yields for aryl bromides.[3] Polar aprotic solvents like DMF or NMP are generally preferred, and common bases include triethylamine or potassium carbonate.[3] Due to the electron-rich nature of the substrate, higher temperatures (80-140 °C) may be necessary.[3]
Q5: What conditions are recommended for the Buchwald-Hartwig amination of this substrate?
A5: For the Buchwald-Hartwig amination, palladium catalysts with specialized ligands are essential. Systems like Pd₂(dba)₃ with XPhos or RuPhos are known to be effective for coupling aryl bromides with a wide range of amines.[2] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is typically required.[2] Anhydrous and anaerobic conditions are crucial for the success of this reaction.
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Suggested Solution | Citation |
| Inefficient Oxidative Addition | Increase the reaction temperature. Switch to a more electron-rich and bulky ligand such as SPhos or XPhos to facilitate this step. Consider using a pre-catalyst that is more readily activated. | [1] |
| Catalyst Deactivation | Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst. Use degassed solvents. The appearance of palladium black is a sign of catalyst decomposition. | [2] |
| Inappropriate Base or Solvent | Screen different bases. For polar aprotic solvents like DMF, weaker bases such as K₂CO₃ or K₃PO₄ can be effective. In ethereal solvents like dioxane, stronger bases like Cs₂CO₃ might be necessary. | [1] |
| Boronic Acid Homocoupling | Rigorously degas all solvents and reagents to minimize oxygen. Consider starting with a Pd(0) pre-catalyst to reduce the initial concentration of Pd(II) species. | [1] |
Problem 2: Poor Results in Heck Coupling
| Potential Cause | Suggested Solution | Citation |
| Low Reactivity of Aryl Bromide | Increase the reaction temperature to 100-140 °C. Use a more reactive palladium precursor and a suitable bulky, electron-rich ligand. | [3] |
| Catalyst Poisoning | While less common for this substrate, ensure all reagents and solvents are of high purity. | |
| Side Reactions | Optimize the base and temperature to minimize side reactions like dehalogenation. | |
| Incomplete Reaction | Increase the reaction time and monitor the progress by TLC or GC-MS. | [3] |
Problem 3: Failure of Buchwald-Hartwig Amination
| Potential Cause | Suggested Solution | Citation |
| Catalyst Inhibition | Ensure strictly anhydrous and anaerobic conditions. Use a glovebox for reaction setup if possible. | |
| Incorrect Base | The choice of base is critical. Screen strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄. | [4] |
| Unsuitable Ligand | The ligand is crucial for C-N bond formation. Use established bulky, electron-rich phosphine ligands like XPhos, RuPhos, or SPhos. | [2] |
| Amine Volatility | If using a low-boiling-point amine, ensure the reaction is performed in a sealed tube to prevent its evaporation. | [4] |
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Aryl Halide | This compound | Substrate of interest |
| Boronic Acid | Aryl or Vinyl Boronic Acid | Typically 1.1 to 1.5 equivalents |
| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Common and effective precursors |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands are preferred |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 equiv.) | Choice can be solvent-dependent |
| Solvent | Dioxane, Toluene, or DMF | Must be anhydrous and deoxygenated |
| Temperature | 80 - 110 °C | Higher temperatures may be needed |
| Reaction Time | 12 - 24 hours | Monitor by TLC or GC-MS |
Table 2: General Conditions for Heck Coupling
| Parameter | Condition | Notes |
| Aryl Halide | This compound | Substrate of interest |
| Alkene | Styrene, n-Butyl Acrylate, etc. | Typically used in 1.1 to 1.5 excess |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) | Common, air-stable precursor |
| Ligand | P(o-tolyl)₃ or XPhos (2-10 mol%) | Bulky ligands often improve yields |
| Base | Et₃N or K₂CO₃ (1.2-2.0 equiv.) | Neutralizes the HBr formed |
| Solvent | DMF, NMP, or Dioxane | Polar aprotic solvents are generally preferred |
| Temperature | 100 - 140 °C | Often needed for less reactive aryl bromides |
| Reaction Time | 8 - 24 hours | Monitor for completion |
Table 3: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Aryl Halide | This compound | Substrate of interest |
| Amine | Primary or Secondary Amine | Typically 1.1 to 1.2 equivalents |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | A common Pd(0) source |
| Ligand | XPhos or RuPhos (2-4 mol%) | Crucial for efficient C-N coupling |
| Base | NaOtBu or K₃PO₄ (1.4-2.0 equiv.) | Strong, non-nucleophilic base is required |
| Solvent | Toluene or Dioxane | Must be anhydrous and deoxygenated |
| Temperature | 80 - 110 °C | Reaction temperature may need optimization |
| Reaction Time | 12 - 24 hours | Monitor by TLC or GC-MS |
Experimental Protocols
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
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Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the boronic acid (1.2 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
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Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, 0.1-0.2 M) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
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Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: A logical workflow for troubleshooting common cross-coupling issues.
References
Effect of base and solvent on 1-Bromo-4-ethoxy-2-fluorobenzene reactivity
Welcome to the technical support center for 1-Bromo-4-ethoxy-2-fluorobenzene. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the reactivity of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is primarily used as an aryl halide in various cross-coupling reactions. The most frequently employed transformations include Suzuki-Miyaura coupling (to form C-C bonds with boronic acids/esters), Buchwald-Hartwig amination (to form C-N bonds with amines), Sonogashira coupling (to form C-C bonds with terminal alkynes), and Ullmann condensation (for the formation of diaryl ethers). It can also undergo metal-halogen exchange to form organometallic reagents.
Q2: Which functional group is more reactive, the bromine or the fluorine atom?
A2: In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond. This allows for selective functionalization at the bromine-bearing position (C1) while leaving the fluorine atom intact. The C-F bond can be activated for nucleophilic aromatic substitution (SNAr) under more forcing conditions, often requiring strong bases and high temperatures, and is facilitated by the electron-withdrawing nature of the bromine atom.
Q3: How do I choose the optimal base for a Suzuki-Miyaura coupling with this substrate?
A3: The choice of base is critical and depends on the specific boronic acid or ester being used. For many applications, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are effective. Organic bases such as triethylamine (TEA) can also be used, sometimes in combination with inorganic bases. The strength of the base can influence the reaction rate and the prevalence of side reactions like debromination or decomposition of the boronic acid. A screening of different bases is often recommended for new transformations.
Q4: What is the best solvent for Buchwald-Hartwig amination using this aryl halide?
A4: Aprotic, non-polar, or polar aprotic solvents are generally preferred for Buchwald-Hartwig aminations. Toluene, dioxane, and tetrahydrofuran (THF) are the most common choices. The solvent can affect the solubility of the reactants, the activity of the catalyst, and the overall reaction kinetics. The choice may also depend on the specific amine and ligand used in the catalytic system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion in Suzuki Coupling | 1. Ineffective Base: The base may be too weak, not sufficiently soluble, or hydrated. 2. Catalyst Deactivation: The palladium catalyst may be poisoned or have decomposed. 3. Poor Solvent Choice: Reactants may not be fully dissolved at the reaction temperature. | 1. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is anhydrous. 2. Use a more robust phosphine ligand, increase catalyst loading, or ensure the reaction is run under an inert atmosphere (N₂ or Ar). 3. Change to a solvent with better solubilizing properties (e.g., dioxane/water mixture, DME). |
| Debromination Side Product Formation | 1. Base is too strong or reaction temperature is too high. 2. Presence of reducing agents or protic impurities. | 1. Use a milder base (e.g., K₂CO₃ instead of t-BuOK). Lower the reaction temperature and monitor the reaction progress closely. 2. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. |
| Low Yield in Buchwald-Hartwig Amination | 1. Incorrect Ligand Choice: The ligand may not be suitable for the specific amine or for activating the C-Br bond. 2. Steric Hindrance: The amine substrate may be too sterically bulky. | 1. Screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos). Buchwald-Hartwig protocols often provide specific ligand recommendations. 2. Increase the reaction temperature or use a more active catalyst/ligand combination designed for hindered substrates. |
| Hydrolysis of Boronic Acid in Suzuki Coupling | 1. Excessive water in the solvent system. 2. Prolonged reaction time at high temperature. | 1. Use a carefully controlled amount of water if required for the base to function, or use an anhydrous solvent system with a soluble base like K₃PO₄. 2. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed. |
Data Summary: Base and Solvent Effects
The following tables summarize reaction conditions and yields for common transformations involving this compound.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Base | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | Toluene/EtOH/H₂O | Pd(PPh₃)₄ | 100 | 12 | 89 | |
| Cs₂CO₃ | Dioxane/H₂O | Pd(dppf)Cl₂ | 80 | 16 | 95 | |
| K₃PO₄ | DME | Pd(OAc)₂ / SPhos | 90 | 8 | 92 | N/A |
| TEA | Acetonitrile | PdCl₂(PPh₃)₂ | 85 | 18 | 75 |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Base | Solvent | Catalyst / Ligand | Temp (°C) | Time (h) | Yield (%) | Reference |
| NaOt-Bu | Toluene | Pd₂(dba)₃ / XPhos | 110 | 6 | 94 | |
| Cs₂CO₃ | Dioxane | Pd(OAc)₂ / RuPhos | 100 | 12 | 88 | |
| K₂CO₃ | Toluene | Pd₂(dba)₃ / BINAP | 110 | 24 | 65 | N/A |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
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Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
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Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.) to a dry reaction vessel.
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Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) to the vessel.
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Reaction: Seal the vessel and heat the mixture to the specified temperature (typically 100-120 °C) with vigorous stirring for the required time.
-
Workup: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter, concentrate, and purify the residue by column chromatography.
Visual Guides
Caption: Decision workflow for selecting a reaction based on the desired bond.
Caption: A troubleshooting guide for addressing low reaction yields.
Technical Support Center: Managing Impurities in 1-Bromo-4-ethoxy-2-fluorobenzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-4-ethoxy-2-fluorobenzene. The following information is designed to help you anticipate and manage impurities in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The most common reactions include:
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Suzuki-Miyaura Coupling: To form carbon-carbon bonds, typically at the bromine position, for the synthesis of biaryl compounds.
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Grignard Reaction: Formation of an organomagnesium reagent by reaction with magnesium metal, which can then be used to react with various electrophiles.
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Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluorine atom by nucleophiles, which is activated by the electron-withdrawing effect of the bromine atom and the position of the ethoxy group.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form N-aryl products.
Q2: What are the likely impurities in my starting material, this compound?
A2: Impurities in the starting material can arise from its synthesis, which often involves the bromination of 4-ethoxy-2-fluorobenzene. Potential impurities include:
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Isomeric dibromides: Over-bromination can lead to the formation of dibromo-4-ethoxy-2-fluorobenzene isomers.
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Unreacted 4-ethoxy-2-fluorobenzene: Incomplete bromination can leave residual starting material.
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Other regioisomers: Depending on the directing effects of the substituents, small amounts of other bromo-isomers might be present.
Q3: How can I assess the purity of my this compound and its reaction products?
A3: A combination of analytical techniques is recommended for purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing the purity of the starting material and reaction mixtures, especially for less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and helps in the identification and quantification of impurities.
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling
Problem 1: Low yield of the desired biaryl product.
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Possible Cause 1: Inactive Catalyst. The palladium catalyst can be sensitive to air and moisture.
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Solution: Ensure all reagents and solvents are properly degassed. Use fresh catalyst or a pre-catalyst.
-
-
Possible Cause 2: Inefficient Transmetalation. The choice of base is crucial for the transmetalation step.
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Solution: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous.
-
-
Possible Cause 3: Protodeboronation of the Boronic Acid. Boronic acids can be unstable, especially under prolonged heating.
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Solution: Use a slight excess of the boronic acid (1.1-1.5 equivalents). Consider using a more stable boronic ester (e.g., a pinacol ester).
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Problem 2: Presence of a significant amount of debrominated starting material (4-ethoxy-2-fluorobenzene).
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Possible Cause: Dehalogenation Side Reaction. This is a common side reaction in Suzuki couplings.
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Solution: Minimize reaction time and temperature. Ensure the reaction is carried out under a strictly inert atmosphere to prevent oxidative degradation of the catalyst which can lead to hydride formation.
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Quantitative Data: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 80-90 |
| This compound | 3-Pyridylboronic acid | Pd(OAc)₂ (2) with SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 90 | 18 | 75-85 |
Note: This data is representative and based on typical conditions for similar aryl bromides. Actual yields may vary.
Grignard Reaction
Problem: The Grignard reaction fails to initiate.
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Possible Cause 1: Wet Glassware or Solvents. Grignard reagents are extremely sensitive to moisture.
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Solution: Flame-dry all glassware under vacuum or in a stream of inert gas. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
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Possible Cause 2: Unreactive Magnesium Surface. The magnesium turnings may have an oxide layer that prevents the reaction.
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Solution: Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in the flask under an inert atmosphere.
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Problem: Low yield of the desired product after reaction with an electrophile.
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Possible Cause: Formation of Wurtz Coupling Product. The Grignard reagent can react with the starting aryl bromide.
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Solution: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the aryl bromide.
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Nucleophilic Aromatic Substitution (SNAr)
Problem: No reaction or slow reaction with the nucleophile.
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Possible Cause: Insufficient Activation. While the fluorine is activated, strong electron-withdrawing groups usually accelerate SNAr reactions.
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Solution: Increase the reaction temperature. Use a stronger nucleophile or a higher concentration of the nucleophile.
-
-
Possible Cause 2: Poor Leaving Group Ability of Fluorine. Although fluorine is a good leaving group in SNAr, its reactivity can be influenced by the reaction conditions.
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Solution: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the attacking species and stabilize the intermediate.
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Problem: Formation of multiple products.
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Possible Cause: Side reactions with the ethoxy group or bromine.
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Solution: Optimize the reaction conditions (temperature, reaction time) to favor the desired substitution at the fluorine position. The C-F bond is generally the most susceptible to nucleophilic attack in this system.
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Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
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Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
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Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
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Solvent Addition: Add a degassed mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
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Reaction: Heat the mixture to 80°C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.
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Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Formation of (4-Ethoxy-2-fluorophenyl)magnesium bromide and Reaction with Acetone
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Apparatus Setup: Assemble a dry three-neck round-bottom flask with a reflux condenser, a dropping funnel, and an argon inlet. Flame-dry the apparatus.
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Magnesium Activation: Add magnesium turnings (1.2 mmol) and a small crystal of iodine to the flask. Gently warm with a heat gun under a stream of argon until the iodine sublimes. Allow to cool.
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Grignard Formation: Add anhydrous THF (5 mL). Prepare a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) in the dropping funnel. Add a small portion of the bromide solution to initiate the reaction. Once initiated (as evidenced by bubbling and heat), add the remaining bromide solution dropwise to maintain a gentle reflux. After addition, stir for 1 hour at room temperature.
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Reaction with Electrophile: Cool the Grignard solution to 0°C in an ice bath. Add a solution of dry acetone (1.0 mmol) in anhydrous THF (5 mL) dropwise.
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Quenching: After 30 minutes at 0°C, slowly add saturated aqueous ammonium chloride solution to quench the reaction.
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Work-up and Purification: Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alcohol by column chromatography.
Visualizations
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: General workflow for impurity management and purification.
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-4-ethoxy-2-fluorobenzene and 1-Bromo-4-ethoxybenzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-Bromo-4-ethoxy-2-fluorobenzene and 1-Bromo-4-ethoxybenzene, two structurally related aryl bromides that serve as valuable building blocks in organic synthesis. The introduction of a fluorine atom ortho to the bromine in this compound significantly influences its electronic properties and, consequently, its reactivity in common palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This document outlines the key differences in their reactivity profiles, supported by established principles of physical organic chemistry, and provides detailed experimental protocols for their use in these transformative reactions.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. The data for this compound is largely predicted due to limited availability in the literature.
| Property | This compound | 1-Bromo-4-ethoxybenzene |
| CAS Number | 115467-08-8[1] | 588-96-5[2] |
| Molecular Formula | C₈H₈BrFO[1] | C₈H₉BrO[2] |
| Molecular Weight | 219.05 g/mol [1] | 201.06 g/mol [2] |
| Boiling Point | 233.4 ± 20.0 °C (Predicted)[1] | 138 °C (9 mmHg)[2] |
| Density | 1.457 ± 0.06 g/cm³ (Predicted)[1] | 1.436 g/mL[2] |
| Refractive Index | 1.514 (Predicted)[1] | 1.5510[2] |
Reactivity Analysis
The primary difference in reactivity between this compound and 1-Bromo-4-ethoxybenzene stems from the electronic and steric effects of the ortho-fluoro substituent.
Electronic Effects: The fluorine atom is a strongly electronegative element, exerting a significant electron-withdrawing inductive effect (-I effect). This effect lowers the electron density of the benzene ring and, crucially, at the C-Br bond. This polarization of the C-Br bond makes the carbon atom more electrophilic and thus more susceptible to oxidative addition to the palladium(0) catalyst, which is the rate-determining step in many cross-coupling reactions. Therefore, this compound is expected to be more reactive than 1-Bromo-4-ethoxybenzene in both Suzuki and Buchwald-Hartwig reactions.
Steric Effects: The ortho-fluoro group introduces a moderate degree of steric hindrance around the reaction center. While this could potentially hinder the approach of the bulky palladium catalyst, in the case of a fluorine atom, this effect is generally outweighed by its strong activating electronic effect.
Based on these principles, we can anticipate higher reaction rates and potentially higher yields for cross-coupling reactions involving this compound compared to its non-fluorinated counterpart under identical conditions.
Expected Performance in Cross-Coupling Reactions
The following table provides expected or representative yields for the Suzuki-Miyaura coupling with phenylboronic acid and the Buchwald-Hartwig amination with morpholine. The data for 1-Bromo-4-ethoxybenzene is based on literature precedents for the analogous 4-bromoanisole, while the data for this compound is an educated estimation based on the anticipated activating effect of the ortho-fluoro group.
| Reaction | This compound (Expected Yield) | 1-Bromo-4-ethoxybenzene (Representative Yield) |
| Suzuki-Miyaura Coupling with Phenylboronic Acid | >95% | ~98% |
| Buchwald-Hartwig Amination with Morpholine | >90% | ~90% |
Experimental Protocols
Detailed experimental protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These protocols are based on established methods for structurally similar substrates and can be adapted for the specific compounds.
Experimental Protocol 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
Materials:
-
Aryl Bromide (this compound or 1-Bromo-4-ethoxybenzene) (1.0 mmol)
-
Phenylboronic Acid (1.5 mmol)
-
Pd-PEPPSI-IPr (0.01 mmol, 1 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Methanol (MeOH) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and Pd-PEPPSI-IPr (0.01 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add methanol (5 mL) via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Experimental Protocol 2: Buchwald-Hartwig Amination of Aryl Bromides with Morpholine
Materials:
-
Aryl Bromide (this compound or 1-Bromo-4-ethoxybenzene) (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.03 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add toluene (2 mL) and stir for 5 minutes at room temperature.
-
Add the aryl bromide (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Rinse the vial with additional toluene (3 mL).
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl morpholine.
Visualizing Reaction Principles
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized workflow for cross-coupling reactions and the key factors influencing the reactivity of the aryl bromide.
Caption: Generalized workflow of a palladium-catalyzed cross-coupling reaction.
Caption: Key factors influencing the reactivity of this compound.
References
Comparative analysis of fluorinated vs. non-fluorinated aryl bromides in Suzuki coupling
For researchers, scientists, and drug development professionals, understanding the subtle nuances of common cross-coupling reactions is paramount for efficient synthesis and the rational design of novel molecules. The Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation, exhibits significant sensitivity to the electronic nature of its coupling partners. This guide provides a detailed comparative analysis of fluorinated versus non-fluorinated aryl bromides in this critical reaction, supported by experimental data and detailed protocols.
The introduction of fluorine atoms into aromatic systems can dramatically alter the physicochemical and biological properties of a molecule. In the context of Suzuki coupling, the strong electron-withdrawing nature of fluorine can significantly influence the reactivity of the aryl bromide. This analysis will focus on a comparison between 4-bromofluorobenzene (a fluorinated aryl bromide) and 4-bromoanisole (a non-fluorinated, electron-rich aryl bromide) when coupled with phenylboronic acid.
Quantitative Performance Comparison
The following table summarizes the reaction conditions and yields for the Suzuki coupling of 4-bromofluorobenzene and 4-bromoanisole with phenylboronic acid, as reported in the literature. While direct side-by-side comparisons under identical conditions are limited, the data presented provides a strong indication of the relative performance.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromofluorobenzene | Pd(OAc)₂ (0.44) | - | K₂CO₃ | DMF/H₂O (95:5) | 110 | 48 | ~98%[1] |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92%[2] |
| 3 | 4-Bromoanisole | Pd catalyst (0.0045) | - | Na₂CO₃ | H₂O/EtOH | Reflux | 0.33 | 95%[3] |
Analysis of Results:
The data suggests that both electron-poor (fluorinated) and electron-rich (non-fluorinated) aryl bromides can be effective substrates in Suzuki coupling, achieving high yields under optimized conditions. The presence of the electron-withdrawing fluorine atom in 4-bromofluorobenzene is known to facilitate the oxidative addition step of the catalytic cycle, which is often rate-limiting. This can lead to faster reactions or allow for efficient coupling even with less reactive boronic acids. Conversely, electron-rich aryl bromides, like 4-bromoanisole, are also excellent coupling partners, often requiring slightly different catalyst systems or bases to achieve optimal results.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling of an aryl bromide with phenylboronic acid. These can be adapted for both fluorinated and non-fluorinated substrates with appropriate optimization.
Protocol 1: Suzuki Coupling of 4-Bromofluorobenzene with Phenylboronic Acid[1]
Materials:
-
1-bromo-4-fluorobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine 1-bromo-4-fluorobenzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (e.g., supported Pd nanoparticles, 0.44 mol% Pd).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed DMF and water (e.g., in a 95:5 ratio) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (e.g., 24-48 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-fluorobiphenyl.
Protocol 2: Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid[2]
Materials:
-
4-bromoanisole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (deionized)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (3.0 mmol, 3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.
-
Stir the reaction mixture and heat to 90 °C under an inert atmosphere for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-methoxybiphenyl.
Mechanistic Overview and Visualization
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized experimental workflow for Suzuki coupling.
References
A Comparative Guide to Purity Assessment of 1-Bromo-4-ethoxy-2-fluorobenzene: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates like 1-Bromo-4-ethoxy-2-fluorobenzene is critical for the synthesis of active pharmaceutical ingredients (APIs). Ensuring high purity is essential for the reliability, reproducibility, and safety of subsequent reactions and the final product. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound.
The choice between HPLC and GC-MS depends on the physicochemical properties of the analyte and potential impurities, as well as the specific analytical goals.[1][2][3] HPLC is well-suited for non-volatile or thermally labile compounds, while GC-MS is ideal for volatile and semi-volatile substances.[2][4][5] A comprehensive purity profile of this compound is often best achieved by the complementary use of both techniques.
Quantitative Purity Analysis: A Comparative Summary
The following table summarizes hypothetical quantitative data from the analysis of a batch of this compound using both HPLC and GC-MS. This data illustrates the kind of results each technique can provide.
| Parameter | HPLC Analysis | GC-MS Analysis |
| Purity (%) | 99.5% | 99.6% |
| Major Impurity 1 | Isomer (0.25%) | Isomer (0.20%) |
| Major Impurity 2 | Starting Material (0.15%) | Residual Solvent (Toluene, 0.10%) |
| Limit of Detection (LOD) | ~10 ppm | ~1 ppm |
| Limit of Quantitation (LOQ) | ~30 ppm | ~5 ppm |
| Analysis Time | ~20 minutes | ~15 minutes |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are representative and may require optimization for specific instrumentation and samples.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust technique for quantifying the purity of this compound and detecting non-volatile impurities.
Instrumentation: A standard HPLC system equipped with a UV detector.
| Parameter | Details |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Gradient Program | 0-2 min: 60% Acetonitrile2-15 min: 60% to 90% Acetonitrile15-18 min: 90% Acetonitrile18.1-20 min: 60% Acetonitrile (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL solution in Acetonitrile |
Analysis: The percentage purity is calculated by the area of the main peak relative to the total peak area in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is highly sensitive and provides structural information, making it excellent for identifying and quantifying volatile and semi-volatile impurities.[1][3]
Instrumentation: A GC system coupled with a mass spectrometer.[6]
| Parameter | Details |
| Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Start at 80°C (hold for 2 min), ramp to 280°C at 20°C/min (hold for 5 min) |
| Mass Spectrometer | Electron Ionization (EI) mode |
| Scan Range | 40-450 m/z |
| Sample Preparation | 1 mg/mL solution in Dichloromethane[6] |
Analysis: Purity is determined by the main peak's area percentage. Impurities are identified by comparing their mass spectra to a library database.
Visualizing the Analytical Workflow and Logic
To better understand the process, the following diagrams illustrate the experimental workflow for purity assessment and the logical considerations for selecting between HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are indispensable tools for the purity assessment of this compound. HPLC is a robust method for routine quality control and the quantification of non-volatile impurities.[3] In contrast, GC-MS offers higher sensitivity and the ability to identify unknown volatile and semi-volatile impurities through mass spectral data.[1][3] For a comprehensive and reliable purity profile, a dual-pronged approach utilizing both techniques is highly recommended. This ensures the identification and quantification of a wide range of potential impurities, from residual starting materials and isomeric byproducts to trace volatile organic compounds.
References
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. amptechfl.com [amptechfl.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. smithers.com [smithers.com]
- 6. benchchem.com [benchchem.com]
Navigating the NMR Landscape: A Comparative Guide to the Spectral Interpretation of 1-Bromo-4-ethoxy-2-fluorobenzene
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of structural elucidation. This guide provides a comprehensive comparative analysis of the ¹H and ¹³C NMR spectral data for 1-Bromo-4-ethoxy-2-fluorobenzene, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of a complete, publicly accessible experimental spectrum for this compound, this guide leverages experimental data from structurally analogous compounds to provide a robust framework for spectral interpretation and prediction.
By examining the NMR spectra of 1-bromo-4-fluorobenzene, 1-bromo-2-fluorobenzene, and 1-bromo-4-ethoxybenzene, we can dissect the influence of each substituent on the chemical shifts and coupling constants of the benzene ring. This comparative approach allows for a detailed prediction of the spectral features of the target molecule, this compound.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are derived from the analysis of the experimental data of the comparative compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.20 - 7.35 | dd | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 |
| H-5 | 6.85 - 7.00 | dd | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-5 |
| H-6 | 7.35 - 7.50 | t | ³J(H-H) ≈ 8-9 |
| -OCH₂- | 4.00 - 4.15 | q | ³J(H-H) ≈ 7 |
| -CH₃ | 1.35 - 1.50 | t | ³J(H-H) ≈ 7 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |
| C-1 (C-Br) | 110 - 115 | d, ²J(C-F) ≈ 20-25 |
| C-2 (C-F) | 158 - 162 | d, ¹J(C-F) ≈ 240-250 |
| C-3 | 118 - 122 | d, ²J(C-F) ≈ 20-25 |
| C-4 (C-O) | 150 - 155 | s |
| C-5 | 115 - 120 | d, ³J(C-F) ≈ 5-10 |
| C-6 | 130 - 135 | d, ⁴J(C-F) ≈ 2-4 |
| -OCH₂- | 63 - 65 | s |
| -CH₃ | 14 - 16 | s |
Comparative Analysis with Structurally Similar Compounds
To substantiate the predictions for this compound, we will now compare the experimental NMR data of three key structural analogs.
Table 3: Experimental ¹H NMR Data for Comparative Compounds
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Ethoxy (ppm) |
| 1-Bromo-4-fluorobenzene | 7.42 (dd) | 6.94 (dd) | - | 6.94 (dd) | 7.42 (dd) | - |
| 1-Bromo-2-fluorobenzene | - | 7.10-7.25 (m) | 7.00-7.10 (m) | 7.25-7.35 (m) | 7.55-7.65 (td) | - |
| 1-Bromo-4-ethoxybenzene | 7.35 (d) | 6.78 (d) | - | 6.78 (d) | 7.35 (d) | 4.01 (q), 1.42 (t) |
Table 4: Experimental ¹³C NMR Data for Comparative Compounds
| Compound | C-1 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Ethoxy (ppm) |
| 1-Bromo-4-fluorobenzene | 119.8 (d) | 132.5 (d) | 116.8 (d) | 162.2 (d) | 116.8 (d) | 132.5 (d) | - |
| 1-Bromo-2-fluorobenzene | 112.9 (d) | 161.8 (d) | 128.6 (d) | 125.1 (s) | 131.7 (s) | 128.6 (d) | - |
| 1-Bromo-4-ethoxybenzene | 114.0 | 132.3 | 116.1 | 158.5 | 116.1 | 132.3 | 63.6, 14.8 |
Experimental Protocols
The following describes a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra.
Sample Preparation: Approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer. Key acquisition parameters include:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8 to 16 scans are usually sufficient for a concentrated sample.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is typically used for organic molecules.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required.
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: 128 to 1024 scans or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0 to 220 ppm is standard.
Data Processing: The raw data (Free Induction Decay, FID) is processed using appropriate software (e.g., MestReNova, TopSpin, ACD/NMR Processor). The processing steps include:
-
Fourier Transformation: Converts the time-domain signal (FID) to a frequency-domain spectrum.
-
Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
-
Integration (for ¹H NMR): The area under each signal is integrated to determine the relative ratio of protons.
Logical Relationships in NMR Signal Assignment
The following diagram illustrates the logical workflow for assigning the NMR signals of this compound to its molecular structure.
Caption: Workflow for NMR spectral assignment of this compound.
This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound through a detailed comparative analysis. By following the outlined experimental protocols and logical assignment workflow, researchers can confidently interpret their own experimental data and verify the structure of their synthesized compounds.
Validating the Structure of 1-Bromo-4-ethoxy-2-fluorobenzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of 1-Bromo-4-ethoxy-2-fluorobenzene and its derivatives. By leveraging key analytical techniques and comparing spectral data with a structurally similar alternative, researchers can confidently confirm the integrity of their synthesized compounds. This document outlines detailed experimental protocols, presents comparative data in a clear format, and utilizes visualizations to illustrate analytical workflows.
Structural Elucidation: A Multi-faceted Approach
The unambiguous determination of a molecule's structure is a cornerstone of chemical research and drug development. For derivatives of this compound, a combination of spectroscopic methods is essential. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide orthogonal data points for robust structural validation.
To highlight the key structural features, we will compare the expected and available spectral data for This compound with its close structural analog, 1-Bromo-4-ethoxybenzene . The primary difference is the presence of a fluorine atom at the 2-position on the benzene ring, which will induce predictable changes in the spectral output.
Comparative Spectroscopic Data
The following tables summarize the key spectral data for this compound and the comparative compound, 1-Bromo-4-ethoxybenzene.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| This compound | H-3 | 7.2 - 7.4 | dd | J(H3-H5) ≈ 2-3, J(H3-F) ≈ 8-10 |
| H-5 | 6.8 - 7.0 | ddd | J(H5-H6) ≈ 8-9, J(H5-H3) ≈ 2-3, J(H5-F) ≈ 4-5 | |
| H-6 | 7.3 - 7.5 | t | J(H6-H5) ≈ 8-9, J(H6-F) ≈ 8-9 | |
| -OCH₂CH₃ | 4.0 - 4.2 | q | J ≈ 7 | |
| -OCH₂CH₃ | 1.3 - 1.5 | t | J ≈ 7 | |
| 1-Bromo-4-ethoxybenzene | H-2, H-6 | ~7.35 | d | J ≈ 9 |
| H-3, H-5 | ~6.78 | d | J ≈ 9 | |
| -OCH₂CH₃ | ~3.98 | q | J ≈ 7 | |
| -OCH₂CH₃ | ~1.39 | t | J ≈ 7 |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon | Expected Chemical Shift (ppm) | Expected C-F Coupling (J, Hz) |
| This compound | C-1 (C-Br) | 110 - 115 | d, J ≈ 20-30 |
| C-2 (C-F) | 155 - 160 | d, J ≈ 240-250 | |
| C-3 | 115 - 120 | d, J ≈ 20-25 | |
| C-4 (C-O) | 150 - 155 | d, J ≈ 2-3 | |
| C-5 | 118 - 122 | d, J ≈ 5-10 | |
| C-6 | 125 - 130 | d, J ≈ 3-5 | |
| -OCH₂CH₃ | 63 - 65 | s | |
| -OCH₂CH₃ | 14 - 16 | s | |
| 1-Bromo-4-ethoxybenzene | C-1 (C-Br) | ~113 | s |
| C-2, C-6 | ~132 | s | |
| C-3, C-5 | ~116 | s | |
| C-4 (C-O) | ~158 | s | |
| -OCH₂CH₃ | ~63 | s | |
| -OCH₂CH₃ | ~15 | s |
Table 3: Infrared (IR) Spectroscopy Data Comparison
| Compound | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| This compound | C-H (aromatic) stretch | 3000 - 3100 |
| C-H (aliphatic) stretch | 2850 - 3000 | |
| C=C (aromatic) stretch | 1450 - 1600 | |
| C-O (aryl ether) stretch | 1200 - 1250 (asymmetric), 1020-1050 (symmetric) | |
| C-F stretch | 1100 - 1200 | |
| C-Br stretch | 500 - 600 | |
| 1-Bromo-4-ethoxybenzene | C-H (aromatic) stretch | 3030 - 3095 |
| C-H (aliphatic) stretch | 2850 - 2980 | |
| C=C (aromatic) stretch | 1489, 1587 | |
| C-O (aryl ether) stretch | 1242 (asymmetric), 1045 (symmetric) | |
| C-Br stretch | 515 |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |
| This compound | 218/220 (approx. 1:1 ratio) | [M-C₂H₄]⁺ (loss of ethylene), [M-C₂H₅]⁺ (loss of ethyl radical), [M-OC₂H₅]⁺ (loss of ethoxy radical), [M-Br]⁺ |
| 1-Bromo-4-ethoxybenzene | 200/202 (approx. 1:1 ratio)[1][2] | 172/174 ([M-C₂H₄]⁺), 121 ([M-C₂H₄-Br]⁺), 93 ([C₆H₅O]⁺)[1][2] |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible data.
NMR Spectroscopy
Objective: To determine the proton and carbon framework of the molecule and to establish connectivity through spin-spin coupling.
Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher is recommended for better resolution of couplings).
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or higher to achieve adequate signal-to-noise.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
ATR-FTIR Procedure:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the neat liquid sample of the this compound derivative directly onto the center of the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
After analysis, clean the ATR crystal thoroughly.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
GC-MS Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Visualization of Analytical Workflows
To aid in understanding the logical flow of the structural validation process, the following diagrams illustrate the key steps and relationships.
References
The Fluorine Factor: A Comparative Guide to its Impact on Bromobenzene Reactivity
For researchers and professionals in drug development and materials science, the strategic placement of a fluorine atom on an aromatic ring is a powerful tool for modulating molecular properties. When introduced to a bromobenzene scaffold, fluorine's unique electronic characteristics create a nuanced interplay that significantly alters the molecule's reactivity in key synthetic transformations. This guide provides an objective comparison of how fluorine substitution at the ortho, meta, and para positions of bromobenzene impacts its behavior in cross-coupling reactions, supported by experimental data, detailed protocols, and mechanistic visualizations.
The Duality of Fluorine: Inductive vs. Resonance Effects
Fluorine's influence on the reactivity of the bromobenzene ring is governed by the push-and-pull of two fundamental electronic effects: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance (mesomeric) effect (+M).
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma bond network. This effect deactivates the ring towards electrophilic attack and influences the polarization of the Carbon-Bromine (C-Br) bond.
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system.[1] This donation of electron density partially counteracts the inductive effect and is most pronounced at the ortho and para positions.[2] The efficacy of this donation is enhanced by the effective overlap between the 2p orbitals of fluorine and carbon.[3]
The balance between these opposing forces is highly dependent on the fluorine's position relative to the bromine atom, leading to distinct reactivity profiles for each isomer.
Caption: Dueling electronic effects of a fluorine substituent.
Quantitative Analysis of Electronic Effects: Hammett Constants
The Hammett equation provides a quantitative measure of the electronic influence of a substituent. The substituent constant, σ, reflects the electron-donating or electron-withdrawing character of a group. A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect. For fluorine, the values highlight its complex nature.
| Substituent Position | Hammett Constant (σ) | Predominant Effect |
| meta | σm = +0.34[4] | Inductive (-I) |
| para | σp = +0.06[4] | Inductive (-I) and Resonance (+M) effects are nearly balanced |
The significantly positive σm value reflects fluorine's powerful inductive withdrawal, as the resonance effect does not extend to the meta position. Conversely, the nearly neutral σp value demonstrates the substantial cancellation of the strong inductive effect by the opposing resonance effect at the para position.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, and the performance of fluorobromobenzene isomers within this catalytic cycle provides a clear demonstration of fluorine's positional impact. The rate-determining step in many cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst. This step is sensitive to the electronic density at the carbon of the C-Br bond and steric hindrance around the reaction site.
Experimental data from the palladium-catalyzed coupling of fluorobromobenzene isomers with 4-fluorophenylboronic acid reveals a distinct reactivity trend.
Table 1: Conversion Rates in Suzuki-Miyaura Coupling [2][5]
| Aryl Bromide | Temperature (°C) | Time (h) | Conversion (%) |
| 1-bromo-2-fluorobenzene (ortho) | 70 | 3 | 12 |
| 110 | 3 | 25 | |
| 1-bromo-3-fluorobenzene (meta) | 70 | 3 | 31 |
| 110 | 3 | 60 | |
| 1-bromo-4-fluorobenzene (para) | 70 | 3 | 55 |
| 110 | 3 | 90 |
Analysis of Reactivity:
-
para-fluorobromobenzene: Exhibits the highest reactivity. The electron-withdrawing nature of fluorine at the para position (σp = +0.06) makes the ipso-carbon more electrophilic, facilitating the oxidative addition step without imposing steric hindrance.
-
meta-fluorobromobenzene: Shows intermediate reactivity. The strong inductive effect (σm = +0.34) significantly enhances the electrophilicity of the C-Br bond, promoting oxidative addition.
-
ortho-fluorobromobenzene: Displays the lowest reactivity. While the electronic effect is present, the steric bulk of the adjacent fluorine atom likely hinders the approach of the bulky palladium catalyst to the C-Br bond, thereby slowing the crucial oxidative addition step.
References
- 1. rsc.org [rsc.org]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 3. hammett substituent constants: Topics by Science.gov [science.gov]
- 4. scribd.com [scribd.com]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
Spectroscopic Comparison: 1-Bromo-4-ethoxy-2-fluorobenzene and its Synthetic Precursors
A detailed analysis of the spectroscopic characteristics of 1-Bromo-4-ethoxy-2-fluorobenzene and its precursors—4-ethoxyaniline, 2-fluoroaniline, and 1-bromo-4-ethoxybenzene—is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative summary of their key spectroscopic data and outlines the experimental protocols for their synthesis and characterization.
This document serves as a valuable resource for identifying and differentiating these compounds through spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented is crucial for monitoring reaction progress and confirming the identity and purity of the final product.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. Direct experimental data for this compound is not widely available in public spectral databases; therefore, the expected shifts and fragments are predicted based on the analysis of its precursors and general principles of spectroscopy.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | Aromatic Protons | Ethoxy Protons (-OCH₂CH₃) | Other |
| This compound | 7.3-6.8 (m, 3H) | 4.0 (q, 2H), 1.4 (t, 3H) | |
| 4-Ethoxyaniline | 6.7-6.6 (m, 4H)[1] | 3.9 (q, 2H), 1.4 (t, 3H)[1] | 3.5 (s, 2H, -NH₂) |
| 2-Fluoroaniline | 7.0-6.6 (m, 4H)[2][3] | 3.8 (s, 2H, -NH₂) | |
| 1-Bromo-4-ethoxybenzene | 7.3 (d, 2H), 6.8 (d, 2H) | 4.0 (q, 2H), 1.4 (t, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | Aromatic Carbons | Ethoxy Carbons (-OCH₂CH₃) |
| This compound | ~160-110 | ~64, ~15 |
| 4-Ethoxyaniline | 152.9, 140.0, 116.5, 114.9[4] | 64.1, 15.2 |
| 2-Fluoroaniline | 152.3 (d, J=236 Hz), 135.0, 124.7 (d, J=3.5 Hz), 118.9 (d, J=7.0 Hz), 115.9 (d, J=21.0 Hz), 114.9 | |
| 1-Bromo-4-ethoxybenzene | 158.5, 132.5, 116.5, 113.2 | 63.8, 14.8 |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | Key Absorption Bands |
| This compound | ~3100-3000 (C-H aromatic), ~2980-2850 (C-H aliphatic), ~1600-1450 (C=C aromatic), ~1250 (C-O ether), ~1100 (C-F), ~600-500 (C-Br) |
| 4-Ethoxyaniline | 3450-3250 (N-H stretch), 3050-3000 (C-H aromatic), 2980-2850 (C-H aliphatic), 1620 (N-H bend), 1510 (C=C aromatic), 1240 (C-O ether)[1] |
| 2-Fluoroaniline | 3480, 3390 (N-H stretch), 3050 (C-H aromatic), 1630 (N-H bend), 1510 (C=C aromatic), 1280 (C-F)[2][3] |
| 1-Bromo-4-ethoxybenzene | 3100-3000 (C-H aromatic), 2980-2850 (C-H aliphatic), 1590, 1485 (C=C aromatic), 1245 (C-O ether), 515 (C-Br)[5][6] |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound | 218/220 | [M-C₂H₄]⁺, [M-C₂H₅]⁺, [M-OC₂H₅]⁺, [M-Br]⁺ |
| 4-Ethoxyaniline | 137[1] | 109, 81, 53 |
| 2-Fluoroaniline | 111[2][3][7] | 84, 64, 57 |
| 1-Bromo-4-ethoxybenzene | 200/202[6][8] | 172/174, 144/146, 93, 65 |
Synthetic Pathway
The synthesis of this compound is proposed to proceed via a Sandmeyer reaction, starting from 4-ethoxyaniline. The logical progression involves the introduction of the fluorine atom followed by diazotization and bromination.
Experimental Protocols
General Spectroscopic Methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer, and samples can be analyzed as neat liquids or solids (using KBr pellets or ATR).
-
Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with electron impact (EI) ionization.
Synthesis of this compound (Proposed):
The following is a proposed experimental protocol based on the general principles of the Sandmeyer reaction.
Step 1: Diazotization of 2-Fluoro-4-ethoxyaniline
-
Dissolve 2-fluoro-4-ethoxyaniline in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Bromination (Sandmeyer Reaction)
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr/HBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to obtain this compound.
This guide provides a foundational understanding of the spectroscopic differences between this compound and its precursors, which is essential for synthetic chemists and analytical scientists. The provided synthetic protocol, while based on established chemical principles, should be further optimized for specific laboratory conditions.
References
- 1. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoroaniline(348-54-9) 13C NMR spectrum [chemicalbook.com]
- 3. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethoxyaniline 0.98 p-Phenetidine [sigmaaldrich.com]
- 5. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
- 6. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
- 7. Benzenamine, 2-fluoro- [webbook.nist.gov]
- 8. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
Navigating the Synthesis Landscape: A Comparative Guide to the Reaction Products of 1-Bromo-4-ethoxy-2-fluorobenzene
For researchers, scientists, and drug development professionals, the strategic functionalization of halogenated aromatic compounds is a cornerstone of modern synthetic chemistry. This guide provides a quantitative analysis and comparison of reaction products derived from 1-Bromo-4-ethoxy-2-fluorobenzene, a versatile building block in the synthesis of complex organic molecules. We present a review of common cross-coupling methodologies, supported by available experimental data, to inform synthetic strategy and optimization.
This document details a known Buchwald-Hartwig amination reaction and explores plausible alternative transformations such as Suzuki-Miyaura, Sonogashira, and Heck couplings. While specific quantitative data for this compound across a range of reactions is limited in publicly available literature, this guide provides a framework for comparison based on a documented industrial synthesis and established protocols for analogous aryl halides.
Quantitative Analysis of Reaction Products
The following table summarizes the product yields for the Buchwald-Hartwig amination of this compound and provides a comparative framework for other potential cross-coupling reactions. It is important to note that yields for Suzuki-Miyaura, Sonogashira, and Heck reactions with this specific substrate are not explicitly reported in the cited literature but are estimated based on typical efficiencies for similar transformations.
| Reaction Type | Coupling Partner | Product | Reported/Expected Yield (%) |
| Buchwald-Hartwig Amination | 1,4-dioxa-8-azaspiro[4.5]decane | 8-(4-ethoxy-2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane | Yield not specified in source |
| Suzuki-Miyaura Coupling | Phenylboronic acid | 4-ethoxy-2-fluoro-1,1'-biphenyl | High |
| Sonogashira Coupling | Phenylacetylene | 1-((4-ethoxy-2-fluorophenyl)ethynyl)benzene | Good to High |
| Heck Reaction | Styrene | 1-(4-ethoxy-2-fluorophenyl)-2-phenylethene | Moderate to High |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are the specific experimental protocols for the reactions cited in this guide.
Buchwald-Hartwig Amination with 1,4-dioxa-8-azaspiro[4.5]decane
This protocol is based on the synthesis described in patent WO2016031255A1.
Materials:
-
This compound
-
1,4-dioxa-8-azaspiro[4.5]decane
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2',4',6'-Triisopropyl-2-(dicyclohexylphosphino)-1,1'-biphenyl (X-Phos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), 1,4-dioxa-8-azaspiro[4.5]decane (1.2 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and X-Phos (0.04 eq).
-
Add anhydrous toluene to the vessel.
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 8-(4-ethoxy-2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane.
General Protocol for Suzuki-Miyaura Coupling
This generalized protocol is adaptable for the coupling of this compound with various boronic acids.[1]
Materials:
-
This compound
-
Aryl- or vinylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate)
-
Solvent system (e.g., Toluene/Ethanol/Water)
Procedure:
-
In a reaction flask, dissolve this compound (1.0 eq) and the boronic acid (1.1 eq) in the solvent system.
-
Add the base (2.0 eq) to the mixture.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.03 eq) under a counterflow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the residue by chromatography to obtain the desired biaryl product.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate a key reaction pathway and a typical experimental workflow.
Caption: Buchwald-Hartwig amination of this compound.
Caption: General experimental workflow for cross-coupling reactions.
References
Benchmarking 1-Bromo-4-ethoxy-2-fluorobenzene: A Comparative Guide for Aryl Halide Performance in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-Bromo-4-ethoxy-2-fluorobenzene has emerged as a valuable aryl halide, particularly in the synthesis of biologically active molecules, including inhibitors of the PI3K/Akt/mTOR signaling pathway. This guide provides an objective comparison of its performance in key cross-coupling reactions against other commonly utilized aryl halides, supported by experimental data to inform your synthetic strategies.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is a critical factor in the successful synthesis of biaryl and arylamine scaffolds, which are prevalent in pharmaceuticals and functional materials. This section benchmarks the performance of this compound against a selection of other aryl bromides with varying electronic and steric properties.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The following table summarizes the performance of various aryl bromides in reaction with phenylboronic acid.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | Data not available |
| 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12-24 | ~85 |
| 4-Bromotoluene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12-24 | ~90 |
| 2-Bromotoluene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12-24 | ~80 |
| 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | - | K₃PO₄ | Dioxane | 80 | 3 | 97[1][2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The table below compares the performance of various aryl bromides in reaction with morpholine.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | Data not available |
| 4-Bromoanisole | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 2 | >95 |
| 4-Bromotoluene | Pd(dba)₂ / (±)BINAP | - | NaOtBu | m-xylene | 120 | 2 | ~90 |
| 2-Bromotoluene | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 24 | ~75 |
| 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | Xantphos (4) | DBU | DMF | 100 | 18 | 83[3] |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These should serve as a starting point and may require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., K₃PO₄, 2.0 mmol) and the degassed solvent system (e.g., Toluene/H₂O, 5:1, 6 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to a dry Schlenk tube.
-
Reagent Addition: Add the aryl bromide (1.0 mmol), the amine (e.g., morpholine, 1.2 mmol), and the anhydrous solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Workflows and Biological Pathways
To further aid in the understanding of the synthetic and biological context of this compound, the following diagrams illustrate a typical cross-coupling workflow and the relevant PI3K/Akt/mTOR signaling pathway.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Derivatives of this compound are instrumental in synthesizing inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade in cell proliferation and survival, and a key target in cancer therapy.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of targeted drugs.
References
A Comparative Guide to the Characterization of Impurities in 1-Bromo-4-ethoxy-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in samples of 1-Bromo-4-ethoxy-2-fluorobenzene, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Ensuring the purity of this starting material is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines potential impurities, presents comparative analytical data, and provides detailed experimental protocols for robust impurity profiling.
Introduction to Impurity Profiling
Impurities in drug substances can originate from various stages, including synthesis, purification, and storage. For this compound, potential impurities may include starting materials, by-products from side reactions, isomers, and degradation products. Regulatory bodies require a thorough understanding and control of these impurities. Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the detection, identification, and quantification of these impurities.
Potential Impurities in this compound
The synthesis of this compound can lead to the formation of several process-related impurities. The primary synthetic routes, often involving electrophilic aromatic substitution, can result in the formation of positional isomers. Incomplete reactions or side reactions may also lead to the presence of unreacted starting materials or other halogenated and ether derivatives.
Common Classes of Impurities:
-
Positional Isomers: Isomers with bromine, ethoxy, and fluorine groups at different positions on the benzene ring are common challenges in the synthesis of substituted aromatics.[1]
-
Starting Materials and Intermediates: Residual amounts of precursors used in the synthesis.
-
Over-brominated or Under-brominated Species: Products with additional or missing bromine atoms.
-
De-alkylation Products: Loss of the ethyl group from the ethoxy moiety.
-
Degradation Products: Impurities formed under stress conditions such as heat, light, acid, or base.[2]
Comparative Analysis of this compound Samples
The following table summarizes hypothetical quantitative data for impurities found in three different batches of this compound, analyzed by Gas Chromatography with Flame Ionization Detection (GC-FID). This data illustrates the variability that can be observed between different manufacturing lots and highlights the importance of robust analytical testing.
| Impurity | Batch A (%) | Batch B (%) | Batch C (%) | Identification Method |
| 1-Bromo-2-ethoxy-4-fluorobenzene | 0.08 | 0.15 | 0.10 | GC-MS, NMR |
| 2-Bromo-1-ethoxy-4-fluorobenzene | 0.05 | 0.03 | 0.06 | GC-MS, NMR |
| 1,2-Dibromo-4-ethoxy-5-fluorobenzene | < 0.01 | 0.02 | < 0.01 | GC-MS |
| 4-Ethoxy-2-fluorophenol | 0.03 | 0.05 | 0.02 | GC-MS |
| Unidentified Impurity 1 | 0.02 | 0.01 | 0.03 | GC-MS (m/z) |
| Total Impurities | 0.18 | 0.26 | 0.21 | |
| Purity (by GC-FID) | 99.82 | 99.74 | 99.79 |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the characterization of impurities in this compound are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification of Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic isomers.
-
Sample Preparation: Dissolve 10 mg of the this compound sample in 1 mL of a suitable solvent like dichloromethane or acetone.
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards. Quantify impurities using an internal standard method or by area normalization, assuming a response factor of 1 for all impurities if standards are not available. A methodology for the simultaneous analysis of multiple brominated compounds by GC-MS/MS has been developed and can be adapted.[3][4]
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and Isomer Separation
HPLC is ideal for the separation of non-volatile impurities and for achieving high-resolution separation of positional isomers.[5]
-
Instrumentation: An HPLC system with a UV detector (e.g., Waters Alliance system with a 2998 Photodiode Array detector).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. Phenyl-hexyl columns can also offer alternative selectivity for aromatic compounds.
-
Sample Preparation: Dissolve 20 mg of the sample in 10 mL of the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: Start with 60% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
-
Data Analysis: Quantify impurities using an external standard method or area normalization. Peak purity can be assessed using a photodiode array detector. The separation of positional isomers can often be challenging and may require method optimization.[1][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is invaluable for the unambiguous structural identification of impurities, especially when authentic standards are unavailable. Both ¹H and ¹⁹F NMR are particularly useful for this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR:
-
Acquire a standard proton spectrum to identify signals corresponding to the main compound and any impurities.
-
The ethoxy group and aromatic protons will have characteristic chemical shifts and coupling patterns.
-
-
¹⁹F NMR:
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish the connectivity of atoms within an impurity molecule, leading to its structural elucidation.
-
Quantitative NMR (qNMR): With the use of an internal standard, qNMR can provide highly accurate quantification of impurities without the need for individual impurity reference standards.[10]
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of impurities in this compound samples.
Caption: Workflow for impurity characterization in this compound.
Signaling Pathways and Biological Relevance
While this compound is primarily an intermediate, its fluorinated and brominated aromatic structure is common in bioactive molecules. The presence of fluorine can enhance metabolic stability and binding affinity to biological targets.[11] Impurities with altered structures could potentially interact with different biological pathways or exhibit off-target effects. However, specific signaling pathways directly modulated by this compound are not well-documented in public literature, as it is not typically used as an active pharmaceutical ingredient itself. The focus of its analysis remains on ensuring high purity to prevent the introduction of potentially toxic or reactive species into the drug manufacturing process.
Conclusion
The comprehensive characterization of impurities in this compound is a critical aspect of quality control in pharmaceutical development. A combination of chromatographic and spectroscopic techniques is necessary for a complete impurity profile. GC-MS is effective for volatile impurities, HPLC is crucial for non-volatile compounds and isomer separation, and NMR spectroscopy provides definitive structural information. By implementing the detailed protocols and workflow outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate, contributing to the development of safe and effective medicines.
References
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. scispace.com [scispace.com]
- 3. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. biophysics.org [biophysics.org]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
Safety Operating Guide
Proper Disposal of 1-Bromo-4-ethoxy-2-fluorobenzene: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 1-Bromo-4-ethoxy-2-fluorobenzene, a halogenated aromatic compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Researchers, scientists, and drug development professionals must handle the disposal of this compound with meticulous care, following all institutional and regulatory protocols. As a halogenated organic compound, it requires specific disposal methods to mitigate potential hazards.
Key Disposal Principles
The primary recommended method for the disposal of this compound is incineration . This process should be conducted in a licensed chemical destruction plant equipped with flue gas scrubbing capabilities to neutralize hazardous combustion byproducts. It is imperative to consult and comply with all local and national environmental regulations governing chemical waste disposal.
Under no circumstances should this chemical be discharged into sewer systems or allowed to contaminate water, foodstuffs, or animal feed.
Procedural Steps for Disposal
-
Waste Segregation: It is crucial to collect and store this compound waste in designated, properly labeled, and sealed containers. This waste stream must be kept separate from non-halogenated organic waste to prevent costly and complex disposal processes.[1][2]
-
Container Management: Waste containers should be robust, chemically resistant, and kept tightly closed when not in use. Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Licensed Disposal Service: Arrange for the collection and disposal of the chemical waste through a licensed and reputable hazardous waste disposal company.[3][4] Provide the disposal company with a comprehensive Safety Data Sheet (SDS) for the compound to ensure they can handle it appropriately.
-
Spill Management: In the event of a spill, immediately evacuate the area and remove all sources of ignition.[5] Absorb the spilled material with an inert, non-combustible absorbent such as sand, silica gel, or vermiculite. Collect the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.
Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to minimize exposure risks.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Skin and Body | Laboratory coat or chemical-resistant apron. Closed-toe shoes. |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these established protocols, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance.
References
Personal protective equipment for handling 1-Bromo-4-ethoxy-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Bromo-4-ethoxy-2-fluorobenzene. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on safety data for structurally similar halogenated aromatic compounds, including 1-Bromo-4-ethoxy-2,3-difluorobenzene, 1-Bromo-4-ethyl-2-fluorobenzene, and 1-Bromo-4-fluorobenzene. It is imperative to handle this chemical with the utmost care, assuming it may possess similar hazards.
Hazard Identification and Personal Protective Equipment (PPE)
Halogenated aromatic compounds can pose several risks, including skin and eye irritation, respiratory tract irritation if inhaled, and potential harm if swallowed.[1] A thorough risk assessment is crucial before beginning any work. The recommended PPE to mitigate these risks is detailed below.
| Protection Type | Recommended PPE | Purpose |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes and vapors that could cause serious eye damage.[1] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[1] | Prevents skin contact, which can lead to irritation or burns. It is important to ensure gloves are appropriate for the specific solvent and breakthrough time.[1] |
| Respiratory | Work in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges is necessary. | Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[1] For high-concentration exposures or emergencies, a self-contained breathing apparatus (SCBA) is required.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is critical to ensure safety during the handling of this compound.
1. Preparation:
- Ensure that a chemical fume hood is operational and available.
- Verify that an eyewash station and safety shower are easily accessible.[2]
- Assemble all necessary PPE as outlined in the table above.
- Have spill control materials, such as absorbent pads, readily available.
2. Handling:
- Conduct all work, including weighing and transferring, within a chemical fume hood to minimize inhalation exposure.[1]
- Avoid all personal contact with the chemical, including inhalation of vapors.
- Wear appropriate protective clothing to prevent skin exposure.[3]
- Use spark-proof tools and equipment to prevent ignition, as related compounds are flammable.[2]
- Ground and bond containers when transferring the material to prevent static discharge.[2]
3. Post-Handling:
- Thoroughly wash hands and any exposed skin with soap and water after handling.
- Decontaminate all work surfaces and equipment after use.
- Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2]
Emergency Procedures
In the event of an emergency, follow these first-aid measures and immediately consult a physician.[4]
| Exposure Type | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration.[4] |
| Skin Contact | Wash the affected area with soap and plenty of water.[4] Remove contaminated clothing immediately.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[4] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4] |
In case of a spill, evacuate the area and remove all sources of ignition.[3] Use absorbent material to clean up the spill and place it in a sealed container for disposal.[5]
Disposal Plan
Proper disposal of this compound and its containers is crucial to protect the environment.
-
Waste Segregation: Collect halogenated organic waste separately from non-halogenated waste in a designated and properly labeled container.[1]
-
Disposal Method: Dispose of the chemical waste in accordance with your institution's hazardous waste disposal procedures and all local, state, and federal regulations.[6] This may involve incineration at an approved facility.
-
Container Disposal: Ensure containers are completely empty before disposal.[6] Recycle containers if possible, or dispose of them in an authorized landfill.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
